Tiacumicin C
Description
Structure
2D Structure
Properties
CAS No. |
106008-70-2 |
|---|---|
Molecular Formula |
C52H74Cl2O18 |
Molecular Weight |
1058.0 g/mol |
IUPAC Name |
[6-[[(3Z,5E,9E,13E,15E)-12-[4,5-dihydroxy-6,6-dimethyl-3-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-50-44(65-12)40(59)43(29(9)67-50)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-51-45(70-47(62)24(3)4)41(60)46(61)52(10,11)72-51/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17- |
InChI Key |
JFUVEKVTRJCUMZ-HSFUDZDJSA-N |
Isomeric SMILES |
CCC1/C=C(/C(C/C=C/C=C(\C(=O)OC(C/C=C(/C=C(/C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)\C)\C)C(C)O)/COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Tiacumicin C from Dactylosporangium aurantiacum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, fermentation, isolation, and characterization of Tiacumicin C, a member of the tiacumicin complex of 18-membered macrolide antibiotics. Produced by the actinobacterium Dactylosporangium aurantiacum subspecies hamdenensis, the tiacumicins, including the commercially significant Tiacumicin B (Fidaxomicin), exhibit potent activity against Gram-positive anaerobic bacteria. This document provides a comprehensive overview of the methodologies involved in the production and purification of these complex natural products, with a specific focus on this compound. Quantitative data is summarized, and experimental protocols are detailed to assist researchers in this field.
Introduction
The tiacumicins are a family of structurally related macrolide antibiotics first discovered in the fermentation broth of Dactylosporangium aurantiacum subsp. hamdenensis[1][2]. This complex of at least six related compounds, designated Tiacumicins A-F, are characterized by a highly unsaturated 18-membered macrolide ring glycosidically linked to one or more sugar moieties[3]. The initial discovery and characterization of this antibiotic complex were reported in 1987[1][3]. While Tiacumicin B (also known as fidaxomicin) has been developed into a marketed drug for the treatment of Clostridium difficile infections, other congeners like this compound also exhibit significant biological activity[4][5][6]. This compound shares a close structural resemblance to Tiacumicin B and demonstrates potent in vitro activity against C. difficile[6][7].
The Producing Microorganism: Dactylosporangium aurantiacum
The microorganism responsible for the production of the tiacumicin complex was isolated from a soil sample and identified as a new subspecies of Dactylosporangium aurantiacum, named Dactylosporangium aurantiacum subspecies hamdenensis[1].
Taxonomic Classification:
-
Domain: Bacteria
-
Phylum: Actinomycetota
-
Class: Actinomycetes
-
Order: Micromonosporales
-
Family: Micromonosporaceae
-
Genus: Dactylosporangium
-
Species: D. aurantiacum
-
Subspecies: hamdenensis
Fermentation for Tiacumicin Production
The production of the tiacumicin complex is achieved through submerged fermentation of D. aurantiacum subsp. hamdenensis. The process involves growing the microorganism in a nutrient-rich medium under controlled conditions to promote the biosynthesis of the desired antibiotics.
Fermentation Medium
A variety of media compositions have been utilized for the production of tiacumicins. A representative medium consists of a combination of carbon sources, nitrogen sources, and inorganic salts[1]. An improved yield of the tiacumicin complex, exceeding 50 mg/L, has been reported with the use of a nutrient medium containing fish powder as a nitrogen source and an adsorbent resin[4].
Table 1: Representative Fermentation Medium Composition [1]
| Component | Concentration (g/L) |
| Glucose | Varies |
| Soybean Oil | Varies |
| Soybean Flour | Varies |
| Beef Extract | Varies |
| Inorganic Salts | Varies |
| Adsorbent Resin | Varies (optional) |
Fermentation Parameters
The fermentation is typically carried out in large-scale fermentors under aerobic conditions.
Table 2: Typical Fermentation Parameters [1]
| Parameter | Value |
| Temperature | 26-30 °C |
| Aeration | Varies |
| Agitation | Varies |
| Fermentation Time | Several days |
| Scale | Up to 150-liter fermentors |
Isolation and Purification of this compound
The isolation of this compound involves the extraction of the entire tiacumicin complex from the fermentation broth and subsequent chromatographic separation of the individual congeners.
Extraction of the Tiacumicin Complex
The tiacumicin complex is present in both the fermentation broth and the mycelium. The initial extraction process is designed to recover the complex from both phases[3].
Experimental Protocol: Extraction of Tiacumicin Complex
-
Mycelial Extraction: The mycelial cake, after separation from the broth, is extracted with a suitable organic solvent such as methanol or acetone.
-
Broth Extraction: The filtered fermentation broth is extracted with a water-immiscible organic solvent like ethyl acetate.
-
Combined Extracts: The solvent extracts from both the mycelium and the broth are combined, dried, and concentrated under reduced pressure to yield a crude extract containing the tiacumicin complex.
Chromatographic Separation of this compound
The separation of the individual tiacumicins from the crude extract is a multi-step process that relies on various chromatographic techniques.
Experimental Protocol: Separation of Tiacumicin Congeners
-
Initial Cleanup: The crude extract is subjected to an initial purification step, often involving solvent partitioning (e.g., hexane-methanol) to remove nonpolar impurities.
-
Column Chromatography: The partially purified extract is then subjected to a series of column chromatography steps. This can include:
-
Silica Gel Chromatography: Using a gradient of solvents such as chloroform and methanol to separate the components based on polarity.
-
Reversed-Phase Chromatography (e.g., C18): Eluting with a gradient of water and an organic solvent like acetonitrile or methanol.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is typically achieved using preparative HPLC, which offers high resolution for separating structurally similar compounds.
The following diagram illustrates a generalized workflow for the isolation and purification of this compound.
Caption: Generalized workflow for the isolation and purification of this compound.
Characterization of this compound
This compound has been characterized using various spectroscopic and analytical techniques to determine its structure and properties.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₂H₇₄Cl₂O₁₈ | [8] |
| Molecular Weight | 1058.00 g/mol | [9] |
| Appearance | White to off-white solid | |
| Solubility | Limited solubility in water | [7] |
| Stability | Stable under acidic conditions, may degrade in alkaline environments | [7] |
The structure of this compound was elucidated using techniques such as UV, MS, IR, and extensive 1D and 2D NMR experiments, in conjunction with the analysis of other members of the tiacumicin complex[3].
Biological Activity of this compound
This compound has demonstrated significant in vitro activity against Clostridium difficile, a key pathogen in antibiotic-associated diarrhea.
Table 4: In Vitro Activity of this compound against Clostridium difficile [6]
| Compound | MIC Range (µg/mL) against 15 strains |
| Tiacumicin B | 0.12 - 0.25 |
| This compound | 0.25 - 1 |
| Vancomycin | 0.5 - 1 |
The frequency of resistance to this compound in C. difficile was found to be less than 2.8 x 10⁻⁸ at four and eight times the MIC[6].
Conclusion
The discovery of the tiacumicin complex from Dactylosporangium aurantiacum subsp. hamdenensis has provided a valuable class of antibiotics for combating Gram-positive anaerobic infections. This compound, a significant member of this complex, exhibits potent anti-C. difficile activity. The methodologies for fermentation, isolation, and purification, while complex, are well-established and rely on classical natural product chemistry techniques. Further research into the optimization of fermentation and purification processes could enhance the accessibility of this compound and other minor congeners for further pharmacological evaluation and potential therapeutic applications.
Signaling Pathways and Biosynthesis
The biosynthesis of the tiacumicin backbone is governed by a polyketide synthase (PKS) gene cluster. The structural diversity within the tiacumicin family arises from variations in the post-PKS tailoring steps, including glycosylation and other modifications. While a detailed signaling pathway for the regulation of tiacumicin biosynthesis is not fully elucidated, the general logic of natural product biosynthesis in actinomycetes involves a complex interplay of regulatory genes that respond to nutritional and environmental signals.
The following diagram illustrates a simplified conceptual relationship in the biosynthesis of tiacumicins.
References
- 1. Tiacumicins, a novel complex of 18-membered macrolide antibiotics. I. Taxonomy, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dactylosporangium aurantiacum [medbox.iiab.me]
- 3. Tiacumicins, a novel complex of 18-membered macrolides. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20060257981A1 - Tiacumicin production - Google Patents [patents.google.com]
- 5. Semisynthetic Analogs of the Antibiotic Fidaxomicin—Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evaluation of tiacumicins B and C against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Tiacumicin B (EVT-268095) | 873857-62-6 [evitachem.com]
- 8. This compound | C52H74Cl2O18 | CID 6447871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS No- 106008-70-2 | Simson Pharma Limited [simsonpharma.com]
Tiacumicin C: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiacumicin C is a member of the tiacumicin family of complex 18-membered macrolide antibiotics produced by the bacterium Dactylosporangium aurantiacum.[1][2] As a close structural analog of the clinically significant antibiotic Tiacumicin B (fidaomicin), this compound holds considerable interest for researchers in natural product chemistry, microbiology, and drug development.[3] This technical guide provides a detailed examination of the chemical structure and stereochemistry of this compound, including available spectroscopic data and a summary of the methodologies employed for the characterization of this class of compounds. Furthermore, the mechanism of action, shared with other tiacumicins, is illustrated to provide a functional context for its structural features.
Chemical Structure
This compound possesses a complex molecular architecture centered around a highly unsaturated 18-membered macrolactone ring.[1] Attached to this core are two sugar moieties: a rhamnose derivative and a noviose derivative. The chemical formula for this compound is C₅₂H₇₄Cl₂O₁₈.[3]
The defining feature that distinguishes this compound from its more studied counterpart, Tiacumicin B, is the nature of the substituent at the C-4'' position of the dichlorohomoorsellinic acid moiety attached to the rhamnose sugar. While Tiacumicin B features a hydroxyl group at this position, the specific substituent for this compound has been a subject of less extensive documentation in readily available literature. However, the core aglycone and the sugar linkages are understood to be identical to those of Tiacumicin B.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₂H₇₄Cl₂O₁₈ |
| Molecular Weight | 1058.0 g/mol |
| CAS Number | 106008-70-2 |
Stereochemistry
The intricate stereochemistry of the tiacumicin family has been a subject of significant synthetic and analytical efforts. The core aglycone of the tiacumicins contains five stereogenic centers.[4] The absolute configuration of the aglycone of Tiacumicin B has been determined, and by extension, that of this compound is presumed to be the same. The established stereochemical assignments for the shared macrocyclic core are crucial for understanding its biological activity.
Spectroscopic Data
The structural elucidation of the tiacumicin complex, including this compound, was heavily reliant on a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] While a specific, published table of ¹H and ¹³C NMR chemical shifts for this compound is not available, the general spectral features are expected to be very similar to those of Tiacumicin B, with predictable variations in the signals corresponding to the aromatic ring of the dichlorohomoorsellinic acid moiety.
For reference, typical chemical shift ranges for key functional groups present in the tiacumicin structure are provided below.
Table 2: General ¹³C NMR Chemical Shift Ranges for Key Moieties in Tiacumicins
| Functional Group | Chemical Shift Range (ppm) |
| Carbonyl (Ester/Lactone) | 170 - 185 |
| Aromatic Carbons | 125 - 150 |
| Olefinic Carbons | 115 - 140 |
| Carbons attached to Oxygen (C-O) | 60 - 80 |
| Aliphatic Carbons | 10 - 50 |
Experimental Protocols
The isolation and structural characterization of this compound are part of the broader effort to study the tiacumicin complex produced by Dactylosporangium aurantiacum.[1][2] The following is a generalized protocol based on published methods for the isolation of tiacumicins.
4.1. Fermentation
A culture of Dactylosporangium aurantiacum subsp. hamdenensis is grown in a suitable fermentation medium under controlled conditions to promote the production of the tiacumicin complex.[2]
4.2. Isolation and Purification
-
Extraction: The fermentation broth and mycelium are extracted with an organic solvent such as ethyl acetate or n-butanol to isolate the crude antibiotic complex.[5]
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves techniques such as column chromatography on silica gel or reverse-phase chromatography (e.g., using XAD-16 resin) to separate the different tiacumicin congeners.[5]
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC, often with a C18 column, to yield the pure compound.[6]
4.3. Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of the following analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Ultraviolet (UV) Spectroscopy: To characterize the chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.[1]
Mechanism of Action
This compound, like other members of its class, exerts its antibacterial effect by inhibiting bacterial RNA polymerase (RNAP).[4] This enzyme is essential for transcription, the process of copying DNA into RNA. By binding to RNAP, tiacumicins prevent the initiation of transcription, thereby halting protein synthesis and leading to bacterial cell death.[7] The binding site of tiacumicins on RNAP is distinct from that of other RNAP inhibitors like rifamycins, which contributes to its efficacy against certain resistant strains.[8]
Below is a diagram illustrating the logical relationship of this compound's mechanism of action.
Caption: this compound inhibits bacterial transcription by binding to RNA polymerase.
Conclusion
This compound represents a significant member of a potent class of macrolide antibiotics. While its chemical structure is closely related to the well-characterized Tiacumicin B, further detailed spectroscopic and stereochemical analyses are warranted to fully delineate its unique properties. A comprehensive understanding of its structure-activity relationship, aided by the methodologies outlined in this guide, will be crucial for the potential development of novel and more effective antibacterial agents. The unique mechanism of action targeting RNA polymerase continues to make the tiacumicin scaffold a promising area for future antibiotic research and development.
References
- 1. Tiacumicins, a novel complex of 18-membered macrolides. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiacumicins, a novel complex of 18-membered macrolide antibiotics. I. Taxonomy, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Tiacumicin B (EVT-268095) | 873857-62-6 [evitachem.com]
- 4. From natural product to marketed drug: the tiacumicin odyssey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. STRUCTURAL BASIS OF TRANSCRIPTION INHIBITION BY FIDAXOMICIN (LIPIARMYCIN A3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts | eLife [elifesciences.org]
Tiacumicin C: A Deep Dive into the Mechanism of Action Against Bacterial RNA Polymerase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Tiacumicin C, known clinically as fidaxomicin (and previously as lipiarmycin), represents a critical class of macrocyclic antibiotics with potent, narrow-spectrum bactericidal activity.[1][2] Its primary clinical application is in the treatment of Clostridioides difficile-associated diarrhea (CDAD), where its targeted action minimizes disruption to the normal gut microflora, a significant advantage over broad-spectrum antibiotics.[1][3] This guide provides a comprehensive technical overview of the molecular mechanism by which this compound inhibits bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.
Core Mechanism: Arresting Transcription at Initiation
This compound exerts its bactericidal effect by inhibiting the initiation phase of bacterial transcription.[1][4] Unlike rifamycins, which block the transition from initiation to elongation, this compound acts at an earlier, critical step: the isomerization of the closed promoter complex (RPc) to the transcriptionally competent open promoter complex (RPo).[4][5][6]
The antibiotic binds to a complex formed between the RNAP holoenzyme and promoter DNA.[4] This binding event physically prevents the necessary conformational changes required for the separation of DNA strands at the promoter, a process known as promoter melting.[5] Consequently, the formation of the transcription bubble is blocked, and the synthesis of messenger RNA is halted before it can even begin.
Molecular Binding Site and Conformational Trapping
Cryo-electron microscopy (cryo-EM) studies have revealed the precise binding site of this compound on the bacterial RNAP holoenzyme.[7][8] The drug situates itself in a pocket at the base of the RNAP "clamp," a mobile domain crucial for DNA interaction.[7][9] This binding site is distinct from that of other known RNAP inhibitors, which accounts for the lack of cross-resistance.[7]
The binding pocket involves key structural elements of the RNAP:
-
The β' Subunit Switch-2 (SW2) Element: A critical region that controls the clamping of promoter DNA within the enzyme's active-site cleft.[5]
-
The σ⁷⁰ Subunit Region 3.2: This region of the sigma factor is essential for promoter recognition and melting.[5]
-
The Actinobacterial Transcription Factor RbpA: In Mycobacterium tuberculosis, this factor also contacts the bound drug, enhancing its inhibitory effect.[8]
By binding to this allosteric site, this compound acts as a molecular wedge, trapping the RNAP clamp in an open conformation.[7][8] This "doorstop" mechanism prevents the clamp from closing around the downstream DNA, a motion that is obligatory for promoter melting and the stable formation of the open complex.[8]
Caption: Mechanism of this compound inhibiting RNAP open complex formation.
Quantitative Data on this compound Activity
The potency of this compound is reflected in its low minimum inhibitory concentrations (MIC) and in vitro transcription inhibition values (IC₅₀).
Table 1: In Vitro Activity of this compound (Fidaxomicin) Against C. difficile
| Parameter | Concentration Range (µg/mL) | Reference |
|---|---|---|
| MIC₅₀ (Minimum Inhibitory Concentration, 50%) | 0.06 - 0.25 | [4] |
| MIC₉₀ (Minimum Inhibitory Concentration, 90%) | 0.125 - 0.5 | [4] |
Data compiled from multiple studies as cited.
Table 2: In Vitro Transcription Inhibition by this compound (Lipiarmycin) Against Bacillus subtilis RNAP
| RNAP Genotype | IC₅₀ (µg/mL) | Resistance Fold-Change | Reference |
|---|---|---|---|
| Wild-Type | ~0.5 - 1.0 | - | [10] |
| Mutant 1 (rpoC R326L) | 50 | ~50-100x | [10] |
| Mutant 2 (rpoC R326L) | 35 | ~35-70x | [10] |
IC₅₀ values are estimated from published data.
Table 3: Key Resistance Mutations in Bacterial RNA Polymerase
| Organism | RNAP Subunit | Mutation | Reference |
|---|---|---|---|
| Bacillus subtilis | β' (rpoC) | R326L | [10] |
| Mycobacterium tuberculosis | β' (rpoC) | Multiple sites identified | [7] |
| Mycobacterium tuberculosis | β (rpoB) | Multiple sites identified | [7] |
Mutations are located within or near the this compound binding pocket.
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on several key experimental techniques.
1. In Vitro Transcription Assay
This assay directly measures the effect of an inhibitor on the ability of purified RNAP to synthesize RNA from a DNA template.
-
Methodology:
-
Reaction Mix Preparation: Purified bacterial RNAP holoenzyme is pre-incubated with this compound at varying concentrations in a transcription buffer.
-
Complex Formation: A linear DNA template containing a strong promoter (e.g., lacUV5) is added, allowing the formation of RNAP-promoter complexes.[5]
-
Initiation: Transcription is initiated by adding a mix of nucleotide triphosphates (NTPs), including one that is radioactively labeled (e.g., [α-³²P]UTP).
-
Quenching: The reaction is allowed to proceed for a defined time at 37°C and then terminated by adding a stop buffer containing a chelating agent (EDTA) and formamide.
-
Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled transcripts. The intensity of the full-length transcript band is quantified to determine the level of inhibition.
-
Caption: Workflow for an in vitro transcription (IVT) inhibition assay.
2. Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is used to determine the high-resolution 3D structure of the RNAP-Tiacumicin C complex.
-
Methodology:
-
Complex Formation: Highly purified RNAP holoenzyme is incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Vitrification: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This traps the complexes in a layer of amorphous ice, preserving their native structure.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing many individual RNAP particles in different orientations, are collected.
-
Image Processing: The individual particle images are computationally extracted, aligned, and classified.
-
3D Reconstruction: A high-resolution 3D map of the RNAP-drug complex is generated from the 2D particle images. This map is then used to build an atomic model, revealing the precise interactions between this compound and the amino acid residues of the RNAP binding pocket.[7][8]
-
3. Resistance Mutant Mapping
This genetic approach identifies the drug's binding site by locating mutations that abolish its inhibitory activity.
-
Methodology:
-
Mutant Selection: A large population of bacteria (e.g., Bacillus subtilis) is plated on nutrient agar containing a concentration of this compound that is lethal to wild-type cells.[10] Spontaneous resistant colonies that grow are isolated.
-
Genomic DNA Extraction: Genomic DNA is purified from both the resistant mutants and the parent wild-type strain.
-
Gene Amplification: The genes encoding the subunits of RNAP (rpoA, rpoB, rpoC, rpoZ) are amplified using the Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The PCR products are sequenced, and the sequences from the resistant mutants are compared to the wild-type sequence to identify mutations.
-
Confirmation: The identified mutation can be re-introduced into the wild-type strain to confirm that it is solely responsible for conferring the resistance phenotype.
-
Molecular Basis of Selectivity and Resistance
This compound's narrow spectrum is a key clinical advantage. This selectivity is determined by the specific amino acid composition of its binding site.[11] The RNAP of C. difficile contains a "sensitizer" residue that is critical for high-affinity binding, while this residue is absent in the RNAP of most other gut commensal bacteria, such as Bacteroides species.[11]
Resistance to this compound is rare but can arise through point mutations in the rpoB (β subunit) or rpoC (β' subunit) genes.[7][10] These mutations typically alter amino acids that directly contact the bound drug, thereby reducing its binding affinity and allowing transcription initiation to proceed even in the presence of the antibiotic.
Caption: Relationship between RNAP mutation, drug binding, and resistance.
Conclusion
This compound employs a sophisticated mechanism of action, targeting a unique allosteric site on bacterial RNA polymerase to trap the enzyme in an inactive, open-clamp conformation. This prevents the crucial step of promoter DNA melting, thereby halting transcription at its earliest stage. The structural and genetic basis for its potent, narrow-spectrum activity and the mechanisms of resistance are well-defined, providing a solid foundation for the rational design of next-generation antibiotics targeting this validated enzymatic process. This detailed understanding is invaluable for drug development professionals seeking to create novel therapeutics to combat challenging bacterial pathogens.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. merckconnect.com [merckconnect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The transcription inhibitor lipiarmycin blocks DNA fitting into the RNA polymerase catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STRUCTURAL BASIS OF TRANSCRIPTION INHIBITION BY FIDAXOMICIN (LIPIARMYCIN A3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts | eLife [elifesciences.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Mutation in the Bacillus subtilis RNA Polymerase β′ Subunit Confers Resistance to Lipiarmycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How a narrow-spectrum antibiotic takes aim at C. diff – Department of Biochemistry – UW–Madison [biochem.wisc.edu]
Tiacumicin C: An In-depth Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of Tiacumicin C, a member of the tiacumicin class of 18-membered macrolide antibiotics. Tiacumicins are known for their potent activity against select Gram-positive bacteria, most notably Clostridium difficile. This document summarizes the available quantitative data on the activity of this compound, details the experimental protocols used for its evaluation, and provides a visual representation of its mechanism of action.
Antibacterial Spectrum of Activity
This compound exhibits a narrow spectrum of activity, with its most significant potency observed against the Gram-positive anaerobic bacterium Clostridium difficile.[1] Limited data is available for a broad range of organisms for this compound specifically. However, extensive data exists for the closely related compound, Tiacumicin B (Fidaxomicin). Fidaxomicin demonstrates strong activity against Clostridium species and other Gram-positive bacteria, while showing little to no activity against Gram-negative bacteria.[2][3]
One comparative study has shown that this compound is slightly less potent than Tiacumicin B against C. difficile. The Minimum Inhibitory Concentrations (MICs) for this compound against 15 strains of C. difficile ranged from 0.25 to 1 µg/ml, whereas for Tiacumicin B, the range was 0.12 to 0.25 µg/ml.[1]
Data Presentation
Due to the limited availability of a comprehensive antibacterial spectrum for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) data for the closely related and well-studied Tiacumicin B (Fidaxomicin). This data provides a strong indication of the likely spectrum of this compound, keeping in mind the slightly lower potency observed against C. difficile.
Table 1: In Vitro Activity of Tiacumicin B (Fidaxomicin) Against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Clostridium difficile | 1323 | 0.125 | 0.25 - 0.5 | ≤0.001 - 1 |
| Staphylococcus aureus (all) | - | 4 | 8 | 2 - 16 |
| Staphylococcus aureus (MRSA) | - | 4 | 8 | - |
| Coagulase-negative staphylococci | - | - | - | ≤0.5 - 8 |
| Enterococcus faecalis | - | 2 | 2 | 1 - 4 |
| Enterococcus faecium | - | 4 | 4 | 1 - 8 |
| Bacillus cereus | 2 | - | - | 1 |
Data compiled from multiple sources.[2][3]
Table 2: In Vitro Activity of Tiacumicin B (Fidaxomicin) Against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Acinetobacter baumannii | 1 | - | - | >32 |
| Acinetobacter calcoaceticus | 1 | - | - | 1 |
| Bacteroides distasonis | 1 | - | - | >32 |
| Escherichia coli | - | >100 | >100 | - |
| Klebsiella pneumoniae | - | >100 | >100 | - |
| Pseudomonas aeruginosa | - | >100 | >100 | - |
Data compiled from multiple sources.[2][4]
Experimental Protocols
The determination of the antibacterial spectrum of this compound and related compounds is primarily achieved through in vitro susceptibility testing. The gold standard method for determining the Minimum Inhibitory Concentration (MIC) for anaerobic bacteria, such as Clostridium difficile, is the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method for Anaerobic Bacteria (CLSI Guideline)
This method involves the incorporation of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
1. Preparation of Antimicrobial Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent at a high concentration.
2. Serial Dilutions:
-
A series of twofold serial dilutions of the stock solution is prepared to create a range of concentrations to be tested.
3. Preparation of Agar Plates:
-
Melted and cooled Brucella agar, supplemented with hemin, vitamin K1, and laked sheep blood, is prepared.
-
A specific volume of each antimicrobial dilution is added to aliquots of the molten agar to achieve the final desired concentrations.
-
The agar is then poured into petri dishes and allowed to solidify.
-
A control plate containing no antimicrobial agent is also prepared.
4. Inoculum Preparation:
-
The bacterial isolates to be tested are grown in an appropriate anaerobic environment to achieve a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.
5. Inoculation:
-
A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates, including the control plate. This is often done using a multipoint inoculator.
6. Incubation:
-
The inoculated plates are incubated under anaerobic conditions at 35-37°C for 48 hours.
7. Determination of MIC:
-
After incubation, the plates are examined for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Mechanism of Action: Inhibition of RNA Polymerase
Tiacumicins, including this compound, exert their antibacterial effect by inhibiting bacterial RNA polymerase (RNAP).[5] This inhibition occurs at an early stage of transcription, preventing the formation of the open promoter complex, which is a critical step in the initiation of RNA synthesis.[5] Fidaxomicin has been shown to bind to the "switch region" of the bacterial RNAP, a site distinct from that of other RNAP inhibitors like rifamycins.[6] This binding locks the DNA:RNA clamp in an open position, preventing the separation of DNA strands and subsequent transcription initiation.[7]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. youtube.com [youtube.com]
- 2. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Fidaxomicin (OPT-80) Tested against Contemporary Clinical Isolates of Staphylococcus spp. and Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Tiacumicin C Against Clostridium difficile: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro activity of Tiacumicin C against Clostridium difficile, the primary causative agent of antibiotic-associated diarrhea. This compound is a member of the tiacumicin family of 18-membered macrolide antibiotics.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel antimicrobial agents for the treatment of C. difficile infections.
Quantitative In Vitro Susceptibility Data
The in vitro potency of this compound has been evaluated against various strains of Clostridium difficile. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators Against Clostridium difficile
| Antibiotic | MIC Range (µg/mL) against 15 C. difficile strains |
| This compound | 0.25 - 1.0 [1][2][3] |
| Tiacumicin B | 0.12 - 0.25[1][2][3] |
| Vancomycin | 0.5 - 1.0[1][2][3] |
Data sourced from Swanson et al. (1991).[1][2][3]
Experimental Protocols
The following section details the methodologies employed for the determination of the in vitro activity of this compound against Clostridium difficile.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide were determined using a standardized agar dilution method.
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound, Tiacumicin B, and vancomycin were prepared and serially diluted.
-
Agar Plate Preparation: Specific concentrations of the antibiotics were incorporated into molten agar, which was then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: Clostridium difficile strains were grown in an appropriate broth medium to a specified turbidity. The bacterial suspension was then diluted to a standardized concentration.
-
Inoculation: The surface of the agar plates was inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates were incubated under anaerobic conditions at a controlled temperature.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria on the agar surface.
Mechanism of Action
Tiacumicins, including Tiacumicin B (Fidaxomicin), exert their bactericidal effect by inhibiting bacterial RNA polymerase.[4][5][6] This inhibition occurs at the initiation phase of transcription, preventing the synthesis of messenger RNA.[4][7] The binding site for tiacumicins is distinct from that of other RNA polymerase inhibitors like rifamycins, which explains the lack of cross-resistance.[4] Specifically, fidaxomicin has been shown to bind to the sigma (σ) subunit of RNA polymerase, which is responsible for promoter recognition.[7] This unique target may contribute to the narrow spectrum of activity of the tiacumicin class of antibiotics.[4][7]
Resistance Frequency
The frequency of spontaneous resistance development in Clostridium difficile to this compound has been investigated. The resistance frequency for this compound against C. difficile was found to be less than 2.8 x 10-8 at four and eight times the MIC.[1][3] This low frequency of resistance development is a favorable characteristic for a novel antimicrobial agent.
Conclusion
This compound demonstrates potent in vitro activity against Clostridium difficile, with MIC values comparable to the clinically used antibiotic vancomycin.[1][3] The low frequency of resistance development further supports its potential as a therapeutic agent for C. difficile infections. The mechanism of action, through the inhibition of bacterial RNA polymerase, is a well-established antimicrobial strategy. Further research and clinical evaluation would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. In vitro and in vivo evaluation of tiacumicins B and C against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fidaxomicin - the new drug for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medscape.com [medscape.com]
Tiacumicin C: A Technical Guide to its Molecular Characteristics, Bioactivity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiacumicin C is a member of the tiacumicin class of 18-membered macrolide antibiotics produced by the bacterium Dactylosporangium aurantiacum subspecies hamdenesis. As a close analog of the FDA-approved drug fidaxomicin (Tiacumicin B), this compound has garnered interest for its potent antibacterial activity, particularly against the pathogenic bacterium Clostridium difficile. This technical guide provides a comprehensive overview of the molecular properties, biological activity, and analytical methodologies related to this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.
Molecular Profile of this compound
This compound is a complex macrolide characterized by a highly unsaturated 18-membered lactone ring glycosidically linked to two sugar moieties. Its chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₇₄Cl₂O₁₈ | [1][2][3] |
| Molecular Weight | 1058.05 g/mol | [2] |
| CAS Number | 106008-70-2 | [1][2] |
| IUPAC Name | (2R,3S,4S,5S,6R)-6-(((3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-(((2R,3S,4S,5S)-4,5-dihydroxy-3-(isobutyryloxy)-6,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-hydroxyethyl)-9,13,15-trimethyl-2-oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-yl)methoxy)-4-hydroxy-5-methoxy-2-methyltetrahydro-2H-pyran-3-yl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate | [2] |
Biological Activity and Mechanism of Action
This compound exhibits significant in vitro and in vivo activity against Clostridium difficile, a leading cause of antibiotic-associated diarrhea.[4]
In Vitro Activity
Studies have shown that this compound has potent activity against various strains of C. difficile, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 µg/mL.[4] The frequency of resistance to this compound in C. difficile has been reported to be less than 2.8 x 10⁻⁸ at four and eight times the MIC.[4]
In Vivo Efficacy
In a hamster model of antibiotic-associated colitis, oral administration of this compound at doses of 0.2, 1, or 5 mg/kg of body weight resulted in 100% protection of clindamycin-treated hamsters exposed to C. difficile.[4] Notably, high concentrations of this compound were detected in the ceca of these animals, while serum levels remained undetectable, indicating its localized action within the gastrointestinal tract.[4]
Mechanism of Action
The primary mechanism of action of tiacumicins is the inhibition of bacterial RNA polymerase.[5] This mode of action is distinct from many other classes of antibiotics. By binding to the bacterial RNA polymerase, this compound blocks the transcription of DNA into RNA, thereby halting essential protein synthesis and leading to bacterial cell death.
dot
Caption: Mechanism of action of this compound.
Effects on Virulence Factors
Beyond its direct bactericidal activity, the closely related Tiacumicin B (fidaxomicin) has been shown to reduce the production of toxins A and B and inhibit sporulation in C. difficile at sub-inhibitory concentrations.[1][6][7] This suggests that this compound may also possess the ability to suppress key virulence factors, thereby mitigating the severity of C. difficile infections.
Experimental Protocols
This section provides an overview of the methodologies employed in the study of this compound.
Isolation and Purification of the Tiacumicin Complex
The following is a general workflow for the isolation and purification of the tiacumicin complex from the fermentation broth of Dactylosporangium aurantiacum.
dot
Caption: General workflow for this compound isolation.
A detailed protocol for the purification of the related Tiacumicin B involves the following steps:
-
Fermentation and Extraction : The fermentation broth of D. aurantiacum is the starting material. The broth and mycelium are extracted to obtain a crude mixture of tiacumicins.[8]
-
Hydrophobic Interaction Chromatography (HIC) : The crude extract is subjected to HIC to separate the tiacumicin components from other impurities.
-
Elution : Impurities are eluted with a water/organic solvent mixture. Tiacumicin B is then eluted with a different water/organic solvent mixture.
-
Further Purification : The fractions containing Tiacumicin B are collected and can be further purified by subsequent chromatographic steps or crystallization to achieve high purity.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Ultraviolet (UV) Spectroscopy : To identify the chromophores present in the molecule.
-
Infrared (IR) Spectroscopy : To determine the functional groups.
-
Mass Spectrometry (MS) : To ascertain the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for elucidating the complex structure and stereochemistry of the tiacumicins.[9]
In Vitro Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of this compound against C. difficile can be determined using the agar dilution method as follows:
-
Media Preparation : Prepare a series of agar plates containing two-fold serial dilutions of this compound.
-
Inoculum Preparation : Prepare a standardized inoculum of the C. difficile test strain.
-
Inoculation : Inoculate the agar plates with the bacterial suspension.
-
Incubation : Incubate the plates under anaerobic conditions.
-
Reading : The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
Hamster Model of Clostridium difficile Infection
The in vivo efficacy of this compound is evaluated using the golden Syrian hamster model of CDI.[3][4][10][11]
-
Induction of Susceptibility : Hamsters are treated with an antibiotic, typically clindamycin, to disrupt their normal gut microbiota, making them susceptible to C. difficile infection.[3][4]
-
Infection : The animals are then challenged with a toxigenic strain of C. difficile.[3][4]
-
Treatment : Following infection, hamsters are orally administered this compound at various dosages.[4]
-
Monitoring : The animals are monitored for signs of illness, such as diarrhea and weight loss, and survival rates are recorded over a set period.[3]
-
Endpoint Analysis : At the end of the study, cecal contents can be collected to measure toxin levels and quantify C. difficile concentrations.[4]
dot
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fidaxomicin reduces early toxin A and B production and sporulation in Clostridium difficilein vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fidaxomicin Inhibits Spore Production in Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tiacumicins, a novel complex of 18-membered macrolide antibiotics. I. Taxonomy, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiacumicins, a novel complex of 18-membered macrolides. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Assessment of SMT19969 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Biological Activity of Tiacumicin C Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiacumicins are a class of 18-membered macrolide antibiotics with potent activity against various bacterial pathogens, most notably Clostridium difficile. This technical guide provides an in-depth overview of the biological activity of Tiacumicin C and its derivatives. It summarizes the available quantitative data on their antibacterial and cytotoxic effects, details the experimental protocols for key biological assays, and visualizes the underlying mechanism of action and experimental workflows. While research has more extensively covered Tiacumicin B (Fidaxomicin), this guide consolidates the known information regarding this compound and its analogs, highlighting areas for future investigation into this promising class of antibiotics.
Introduction
The Tiacumicin family of natural products, produced by fermentation of actinomycetes such as Dactylosporangium aurantiacum, has garnered significant attention for its potent antibacterial properties.[1] This family includes several congeners, with Tiacumicin B (also known as Fidaxomicin) being the most well-studied and clinically approved for the treatment of Clostridium difficile infections (CDI).[2] this compound, a closely related analog, also demonstrates significant antibacterial activity.[3][4] This guide focuses on the biological activities of this compound and its derivatives, providing a technical resource for researchers in the field of antibiotic drug discovery and development.
Antibacterial Activity
This compound and its derivatives exhibit a narrow spectrum of activity, primarily targeting Gram-positive anaerobic bacteria. Their most significant activity is against Clostridium difficile, a leading cause of antibiotic-associated diarrhea.
Quantitative Antibacterial Data
The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The available MIC data for this compound and, for comparative purposes, Tiacumicin B, are summarized in the tables below. It is important to note that the available data on a wide range of this compound derivatives is limited in the public domain.
| Compound | Bacterial Strain(s) | MIC Range (µg/mL) | Reference(s) |
| This compound | Clostridium difficile (15 strains) | 0.25 - 1 | [3][4] |
| Tiacumicin B (Fidaxomicin) | Clostridium difficile (15 strains) | 0.12 - 0.25 | [3][4] |
Table 1: In Vitro Activity of this compound and B against Clostridium difficile
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Fidaxomicin (Tiacumicin B) | Mycobacterium tuberculosis (multidrug-resistant) | <0.008–0.045 | [5][6] |
| Fidaxomicin (Tiacumicin B) | Staphylococcus aureus | 2–16 | [5][6] |
| Fidaxomicin Derivative 5a | C. difficile 6534 | 0.015 | [5] |
| Fidaxomicin Derivative 9b | C. difficile 6534 | 0.03 | [5] |
| Fidaxomicin-Ciprofloxacin Hybrid 15a | C. difficile 6534 | 0.015 | [5] |
| Fidaxomicin-Rifampicin Hybrid 19 | C. difficile 6534 | 0.008 | [5] |
Table 2: In Vitro Activity of Tiacumicin B and its Semisynthetic Derivatives against Various Bacteria
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary mechanism of action for Tiacumicins is the inhibition of bacterial RNA polymerase (RNAP).[2] This inhibition occurs at an early step in the transcription initiation pathway, specifically by preventing the initial separation of DNA strands, thereby blocking the synthesis of messenger RNA.[2] This mechanism is distinct from that of other classes of antibiotics, such as rifamycins, which also target RNAP but at a different site.
Caption: Inhibition of bacterial transcription by this compound derivatives.
Cytotoxicity Profile
An essential aspect of drug development is the evaluation of a compound's toxicity to mammalian cells. The cytotoxicity of this compound derivatives is typically assessed using in vitro assays on various cell lines. The 50% inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity. Currently, there is a limited amount of publicly available data specifically on the cytotoxicity of a wide range of this compound derivatives. For context, studies on other complex macrolides can provide a general understanding of the expected cytotoxicity range.
| Compound Class | Cell Line(s) | IC50 Range (µM) | Reference(s) |
| Cardinalisamides B and C | Various human cancer cell lines | 2.2 - 13.9 | [7] |
| Camptothecin Derivatives | HT-29 (human colon carcinoma) | 0.0088 - >100 | [8] |
| Pyrimidine Derivatives | Various cancer cell lines | 1.5 - 60 | [9] |
Table 3: Example Cytotoxicity Data for Other Natural Product Derivatives (for context)
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound derivative stock solution
-
Supplemented Brucella broth
-
Anaerobic bacterial strain (e.g., Clostridium difficile)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Anaerobic incubation system
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in supplemented Brucella broth in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
From a fresh culture (24-48 hours old) on a non-selective agar medium, suspend several colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Place the microtiter plates in an anaerobic chamber or jar.
-
Incubate at 37°C for 48 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth.
-
In Vitro RNA Polymerase Transcription Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives on bacterial RNA polymerase.
Caption: Workflow for in vitro RNA polymerase transcription assay.
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
DNA template containing a suitable promoter
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled NTP (e.g., [α-³²P]UTP)
-
This compound derivative
-
Transcription buffer
-
Stop solution (e.g., formamide loading dye)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine transcription buffer, DTT, and the purified RNA polymerase holoenzyme.
-
Add the this compound derivative at various concentrations to the reaction mixture and incubate for a short period at 37°C to allow for binding.
-
-
Transcription Initiation:
-
Initiate the transcription reaction by adding the DNA template and the mixture of NTPs, including the radiolabeled NTP.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of stop solution.
-
-
Analysis:
-
Separate the RNA transcripts on a denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the intensity of the transcript bands to determine the extent of inhibition by the this compound derivative.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Cell culture medium and supplements
-
This compound derivative
-
MTT reagent (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control wells.
-
-
Incubation:
-
Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilizing solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Structure-Activity Relationship (SAR)
The structure-activity relationship for Tiacumicin derivatives has been more extensively studied for Tiacumicin B (Fidaxomicin). These studies provide valuable insights that can likely be extrapolated to this compound derivatives. Key findings from the SAR of Fidaxomicin analogs include:
-
Modifications at the Resorcinol Moiety: Large substituents on the resorcinol ring can be tolerated without a complete loss of biological activity. Some modifications in this region have led to derivatives with retained or even improved activity against C. difficile.[5]
-
Hybrid Antibiotics: The synthesis of hybrid molecules, such as combining the Tiacumicin scaffold with other antibiotics like ciprofloxacin or rifampicin, has resulted in compounds with improved activity profiles, including activity against strains resistant to the partner antibiotic.[5]
-
Solubility Enhancement: Modifications aimed at increasing the water solubility of the Tiacumicin scaffold have been successful, which is a crucial step towards developing derivatives suitable for systemic administration.[5]
Further research is needed to specifically delineate the SAR for a broad range of this compound derivatives to guide the design of new analogs with optimized potency, spectrum of activity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of antibiotics with potent activity against Clostridium difficile. Their unique mechanism of action, the inhibition of bacterial RNA polymerase, makes them attractive candidates for further development, especially in the face of growing antibiotic resistance. While the available data on this compound derivatives is currently limited compared to its more famous counterpart, Tiacumicin B, the foundational knowledge of their biological activity and the established experimental protocols provide a solid framework for future research.
Future efforts should focus on the synthesis and biological evaluation of a wider array of this compound derivatives to establish a comprehensive structure-activity relationship. This will enable the rational design of novel analogs with improved antibacterial potency, a broader spectrum of activity against other clinically relevant pathogens, and enhanced pharmacokinetic profiles. Furthermore, a more thorough investigation into their cytotoxicity and in vivo efficacy is warranted to fully assess their therapeutic potential. The continued exploration of the Tiacumicin scaffold holds significant promise for the discovery of next-generation antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Semisynthetic Analogs of the Antibiotic Fidaxomicin—Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Exploring Structure-Activity Relationships and Modes of Action of Laterocidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tiacumicin C CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tiacumicin C, a significant member of the tiacumicin family of 18-membered macrolide antibiotics. This document details its chemical identity, biological activity, and mechanism of action, presenting key data and experimental insights relevant to research and development in the field of antibacterial agents.
Chemical Identity
| Identifier | Value |
| CAS Number | 106008-70-2[1][2][3] |
| IUPAC Name | (2R,3S,4S,5S,6R)-6-(((3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-(((2R,3S,4S,5S)-4,5-dihydroxy-3-(isobutyryloxy)-6,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-hydroxyethyl)-9,13,15-trimethyl-2-oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-yl)methoxy)-4-hydroxy-5-methoxy-2-methyltetrahydro-2H-pyran-3-yl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate[1][3] |
| Molecular Formula | C₅₂H₇₄Cl₂O₁₈[2][4] |
| Molecular Weight | 1058.00 g/mol [3][4] |
This compound is a close structural analog of Tiacumicin B, which is also known as Fidaxomicin, a narrow-spectrum antibiotic approved for the treatment of Clostridioides difficile infections (CDI)[5][6][7]. The tiacumicins are fermentation products obtained from the actinomycete Dactylosporangium aurantiacum[5][8].
Biological Activity and Quantitative Data
This compound demonstrates potent in vitro activity against Clostridioides difficile. Its efficacy has been compared with Tiacumicin B and vancomycin.
In Vitro Activity
| Compound | Organism | MIC Range (µg/mL) |
| This compound | Clostridioides difficile (15 strains) | 0.25 to 1[9] |
| Tiacumicin B | Clostridioides difficile (15 strains) | 0.12 to 0.25[9] |
| Vancomycin | Clostridioides difficile (15 strains) | 0.5 to 1[9] |
The frequency of resistance to this compound in C. difficile has been reported to be less than 2.8 x 10⁻⁸ at four and eight times its Minimum Inhibitory Concentration (MIC)[9].
In Vivo Efficacy
In a hamster model of antibiotic-associated colitis induced by C. difficile ATCC 9689, this compound demonstrated significant protective effects.
| Treatment | Dosage (mg/kg, oral) | Outcome |
| This compound | 0.2, 1, or 5 | 100% protection from fatal colitis[9] |
| Tiacumicin B | 0.2, 1, or 5 | 100% protection from fatal colitis[9] |
| Vancomycin | up to 5 | Prolonged, dose-dependent survival but did not prevent fatal colitis[9] |
Following a single oral dose of 25 mg/kg in hamsters, this compound was not detected in the serum. However, it reached high concentrations in the cecum (285 µg/ml), indicating its localized action within the gastrointestinal tract[9].
Mechanism of Action
The tiacumicin class of antibiotics, including this compound, exhibits a distinct mechanism of action by inhibiting bacterial RNA polymerase (RNAP)[5][7][10]. This inhibition occurs at an early stage of transcription initiation[8][11]. Specifically, fidaxomicin (Tiacumicin B) binds to the DNA template-RNA polymerase complex, which prevents the initial separation of DNA strands[11][12]. This action disrupts the synthesis of messenger RNA, ultimately leading to bacterial cell death[11][12]. This mechanism is different from that of other macrolides, which typically inhibit protein synthesis at the ribosomal level[13].
Caption: Mechanism of this compound action on bacterial RNA polymerase.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental procedures based on published studies.
In Vitro Susceptibility Testing (MIC Determination)
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various strains of Clostridioides difficile.
-
Methodology:
-
Bacterial Strains: A panel of clinically relevant C. difficile strains is used.
-
Culture Medium: Brucella agar or broth supplemented with hemin, vitamin K1, and laked sheep blood is commonly used for anaerobic culture.
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: this compound is serially diluted in the agar or broth to achieve a range of final concentrations.
-
Inoculation: The agar surface is inoculated with the bacterial suspension, or the suspension is added to the broth dilutions.
-
Incubation: Plates or tubes are incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 24-48 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Hamster Model of C. difficile-Associated Colitis
-
Objective: To evaluate the in vivo efficacy of this compound in treating antibiotic-associated colitis.
-
Methodology:
-
Animal Model: Golden Syrian hamsters are commonly used as they are highly susceptible to C. difficile infection after antibiotic pretreatment.
-
Induction of Susceptibility: Hamsters are pre-treated with an antibiotic such as clindamycin to disrupt their normal gut flora, making them susceptible to C. difficile colonization.
-
Infection: Following clindamycin treatment, hamsters are challenged with an oral dose of a toxigenic strain of C. difficile spores or vegetative cells.
-
Treatment: At a specified time post-infection, hamsters are treated with oral doses of this compound, a comparator drug (e.g., vancomycin), or a vehicle control. Treatment is typically administered daily for a set number of days.
-
Monitoring: Animals are monitored daily for clinical signs of illness (e.g., lethargy, diarrhea, weight loss) and mortality.
-
Endpoint Analysis: The primary endpoint is typically survival over a defined period (e.g., 21 days). Secondary endpoints may include assessment of cecal pathology and measurement of C. difficile toxin levels in cecal contents.
-
Caption: Workflow for the hamster model of C. difficile infection.
Conclusion
This compound is a potent antibiotic with significant, localized activity against Clostridioides difficile. Its efficacy, coupled with a mechanism of action that is distinct from many other antibiotic classes, underscores its importance as a subject of ongoing research. The data and protocols summarized in this guide provide a foundational resource for professionals engaged in the discovery and development of new anti-infective therapies.
References
- 1. This compound | CAS No- 106008-70-2 | NA [chemicea.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | CAS No- 106008-70-2 | Simson Pharma Limited [simsonpharma.com]
- 4. Buy Tiacumicin B (EVT-268095) | 873857-62-6 [evitachem.com]
- 5. Fidaxomicin - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. agscientific.com [agscientific.com]
- 9. In vitro and in vivo evaluation of tiacumicins B and C against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From natural product to marketed drug: the tiacumicin odyssey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Fidaxomicin | C52H74Cl2O18 | CID 10034073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Semisynthetic Analogs of the Antibiotic Fidaxomicin—Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Tiacumicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiacumicin C belongs to the tiacumicin family of macrolide antibiotics, which are known for their potent activity against various bacterial strains. Accurate and reliable analytical methods are crucial for the quantification of this compound in research and drug development settings, including formulation development, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of antibiotics due to its high resolution, sensitivity, and specificity.
This document provides a detailed application note and protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be a starting point for laboratory implementation and can be further optimized based on specific instrumentation and analytical requirements.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water. A gradient elution may be necessary to achieve optimal separation from related impurities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Run Time: Approximately 15 minutes
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary. A generic procedure involves dissolving the formulation in a suitable solvent, followed by centrifugation and filtration to remove excipients.
3. Method Validation Parameters (Representative Data)
The following tables summarize representative quantitative data for the validation of the HPLC method for this compound analysis. These values are provided as a guideline and should be experimentally determined during method validation in your laboratory.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Representative Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 5 | 99.5 | 1.1 |
| 50 | 101.2 | 0.9 |
| 90 | 99.8 | 1.3 |
Table 4: Precision
| Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) | |
| Concentration (µg/mL) | RSD (%) | RSD (%) |
| 10 | 1.5 | 1.8 |
| 75 | 0.9 | 1.2 |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Representative Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Visualizations
Diagram 1: HPLC Analysis Workflow
This diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
Caption: General workflow for HPLC analysis of this compound.
Diagram 2: Logical Relationship of Method Validation Parameters
This diagram shows the logical relationship and hierarchy of key HPLC method validation parameters.
Caption: Key parameters for HPLC method validation.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The protocol and representative data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals. It is essential to perform a comprehensive method validation to ensure the suitability of this method for its intended purpose in a specific laboratory environment. Further optimization of the chromatographic conditions may be required to resolve specific impurities or to adapt the method for different sample matrices.
Application Notes and Protocols for the Purification of Tiacumicin C from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiacumicin C, a member of the tiacumicin family of 18-membered macrolide antibiotics, is a crucial precursor in the synthesis of Fidaxomicin (Tiacumicin B), a narrow-spectrum antibiotic highly effective against Clostridium difficile. The purification of this compound from the complex fermentation broth of Dactylosporangium aurantiacum is a critical step in the manufacturing process, directly impacting the final product's purity, yield, and overall cost-effectiveness. This document provides detailed application notes and protocols for various purification techniques, compiled from established methodologies.
Overview of Purification Strategies
The downstream processing of this compound from fermentation broth typically involves a multi-step approach to remove cells, media components, and other related impurities. The most common strategies involve a combination of extraction, chromatography, and crystallization. The general workflow aims to first capture the target molecule and then progressively polish it to achieve high purity.
Caption: General workflow for this compound purification.
Key Purification Techniques and Protocols
This section details the experimental protocols for the principal techniques used in this compound purification.
Pre-treatment: Broth Filtration and Solvent Extraction
The initial step involves separating the microbial cells and solid media components from the liquid broth, followed by an extraction of the Tiacumicins into an organic solvent.
Protocol:
-
Filtration: Filter the fermentation broth (e.g., 10 L) to remove the mycelium and other solid particles.[1][2]
-
Solvent Extraction: Extract the filtered broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol.[1][3][4]
-
Concentration: Separate the organic phase and concentrate it under reduced pressure to obtain an oily residue. For example, a 10 L ethyl acetate extract can be concentrated to yield approximately 320 g of oily residue.[1][2]
-
Resuspension: Dissolve the residue in a suitable solvent like methanol for further processing.[1][2]
Adsorption Chromatography
This technique is often used for initial purification and concentration of Tiacumicins from the crude extract. It can also be integrated directly into the fermentation process by adding adsorbent resins to the culture medium.[1]
Protocol:
-
Resin Selection: Employ a suitable adsorbent resin (e.g., polyamide or HP20SS).[2][5]
-
Column Preparation: Pack a column with the selected resin and equilibrate it with the starting solvent.
-
Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.
-
Elution: Perform a gradient elution. For instance, with a polyamide column, a gradient of 75% ethanol and 1.0% carbonic acid can be used.[5]
-
Fraction Collection: Collect the fractions containing this compound based on UV absorbance or other detection methods.
-
Concentration: Pool the desired fractions and concentrate them under reduced pressure.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for purifying Tiacumicins, often employed in one or two successive steps with varying pH conditions to enhance separation.[1][2]
Protocol (Two-Step HIC):
Step 1: HIC at Acidic pH
-
Column and Resin: Use a hydrophobic interaction resin such as HP20SS.[2]
-
Loading: Load the Tiacumicin-containing solution onto the column at a pH between 2.0 and 5.0 (preferably 2.5-3.5).[1][2]
-
Wash: Elute impurities with a mixture of water and an organic solvent (e.g., methanol, ethanol, acetonitrile) at the same pH range.[1][2]
-
Elution: Elute the bound Tiacumicins with a higher concentration of the organic solvent in the water mixture, maintaining the acidic pH.[1][2]
Step 2: HIC at Higher pH
-
pH Adjustment: Adjust the pH of the pooled fractions from the first HIC step to a range of 3.5 to 7.0 (preferably 5.0-6.5).[1][2]
-
Re-chromatography: Load the solution onto a new or re-equilibrated HIC column.
-
Wash and Elution: Repeat the wash and elution steps as in the first HIC, but at the adjusted, higher pH.
-
Fraction Analysis: Analyze the purity of the collected fractions using HPLC.[2]
Caption: Two-step Hydrophobic Interaction Chromatography workflow.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is typically used as a final polishing step to achieve high purity of this compound.
Protocol:
-
Column: Use a C18 column (e.g., Gemini NX, C18, 5 µm, 110 Å, 250 mm × 21.2 mm).[4]
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 25% B
-
5-60 min: Gradient from 25% to 45% B[4]
-
-
Flow Rate: 20 mL/min for a preparative column.[4]
-
Detection: UV detection at 270 nm.[4]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Processing: Concentrate the collected fractions to obtain the purified product.
Crystallization
Crystallization is the final step to obtain this compound as a solid, highly pure powder.
Protocol:
-
Concentration: Concentrate the purified this compound solution (e.g., in ethyl acetate) to a small volume.[2]
-
Anti-Solvent Addition: Add an anti-solvent, such as cyclohexane (e.g., 5 volumes), to induce precipitation.[2]
-
Incubation: Keep the suspension at a low temperature (e.g., 4°C) to complete crystallization.[2]
-
Filtration and Drying: Filter the crystals and dry them to obtain a white powder.[2]
Quantitative Data Summary
The following table summarizes the reported yields and purity levels achieved with different purification strategies.
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Solvent Extraction & Polyamide Column Chromatography | Crude Product (47.2%) | > 97% | > 75% (total yield) | [5] |
| Two-Step Hydrophobic Interaction Chromatography | Crude Extract | 96.8% | 2.8 g from 10 L broth | [2] |
| Two-Step HIC (alternative) | Crude Extract | 97.4% | 0.45 g from 16 g crude | [2] |
| Fermentation with Adsorbent Resin & Chromatography | Fermentation Broth | > 97% (by HPLC) | > 500 mg/L | [3] |
| Preparative RP-HPLC | Crude Extract | Not specified | 633-705 mg/L | [4] |
Purity Analysis
The purity of this compound fractions and the final product should be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Analytical HPLC Method:
-
Column: C18 column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5µm).[6]
-
Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and a buffer (e.g., pH 2.2). A common mobile phase composition is methanol/acetonitrile/buffer (40:30:30 v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection, typically at 223 nm or 270 nm.[4][6]
-
Purity Assessment: Peak purity can be assessed using a photodiode array (PDA) detector. A peak purity index above 0.999 is generally considered acceptable.[6]
Conclusion
The purification of this compound from fermentation broth is a multi-faceted process that can be tailored based on the desired scale, purity, and yield. A combination of solvent extraction, hydrophobic interaction chromatography, and reverse-phase HPLC, followed by crystallization, has been demonstrated to be an effective strategy. The specific conditions, such as the choice of resins, solvents, and pH, should be optimized for each specific application to maximize efficiency and product quality. The protocols and data presented in these application notes provide a solid foundation for developing and implementing robust purification processes for this compound.
References
- 1. EP2647643B1 - Procedure for the purification of tiacumicin b - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2014174528A2 - An improved process for the preparation of fidaxomicin - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Method for separating and purifying fidaxomicin - Eureka | Patsnap [eureka.patsnap.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Note: Quantification of Tiacumicin C in Biological Samples
This document provides detailed methods and protocols for the quantitative analysis of Tiacumicin C in biological matrices such as plasma and feces. Given that Tiacumicin B (Fidaxomicin) is the more extensively studied compound and the primary component of the approved antibiotic, the methodologies presented here are based on the well-established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques developed for Fidaxomicin and its major metabolite, OP-1118.[1][2][3] These methods are readily adaptable for this compound due to the structural similarities between the compounds.
The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and clinical studies.
Principle of the Method
The quantification of this compound is achieved using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex biological samples. The general workflow involves sample preparation to isolate the analyte from matrix components, chromatographic separation on a reverse-phase HPLC column, and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4][5] An appropriate internal standard (IS), such as a deuterated analog (e.g., fidaxomicin-d7) or a structurally similar molecule (e.g., methylated fidaxomicin), is used to ensure accuracy and precision throughout the process.[1]
Sample Preparation Protocols
The choice of sample preparation method depends on the biological matrix and the required limit of quantification.
Protocol 1: Human Plasma Analysis
Two primary methods are effective for plasma: a combined Protein Precipitation (PP) followed by Solid-Phase Extraction (SPE), and a Liquid-Liquid Extraction (LLE) method.
Method A: Protein Precipitation & Solid-Phase Extraction (SPE) [1] This method is robust and provides excellent sample cleanup.
-
Sample Aliquoting : Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 50 µL of the internal standard working solution (e.g., methylated fidaxomicin, OP-1393) to the plasma sample.[1]
-
Protein Precipitation : Add 300 µL of cold acetonitrile to the tube. Vortex for 2 minutes to precipitate proteins.
-
Centrifugation : Centrifuge the sample at 14,000 x g for 10 minutes.
-
SPE Column Conditioning : While the sample is centrifuging, condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[6]
-
Sample Loading : Carefully transfer the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution : Elute the analyte and internal standard from the cartridge using 1 mL of methanol into a clean collection tube.
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[1][6]
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 1:1 methanol:water) and vortex.[7]
-
Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction (LLE) [7] This method is simpler and faster, suitable for high-throughput analysis.
-
Sample Aliquoting : Pipette 50 µL of human plasma into a clean microcentrifuge tube.[7]
-
Internal Standard Spiking : Add 50 µL of the internal standard working solution (e.g., fidaxomicin-d7).[7]
-
Extraction : Add 200 µL of ultrapure water and 800 µL of ethyl acetate to the tube.[7]
-
Mixing : Vortex the mixture vigorously for 5 minutes.
-
Centrifugation : Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer (supernatant) to a clean tube or a well in a 96-well plate.[7]
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue with 300 µL of a 1:1 (v/v) methanol-water solution.[7]
-
Analysis : Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[7]
Protocol 2: Fecal Sample Analysis
Fecal samples require a more rigorous homogenization and extraction process due to the solid nature of the matrix and the high expected concentrations of the drug.[2][3]
-
Sample Weighing : Weigh approximately 0.1 g of homogenized fecal sample into a screw-cap tube.
-
Extraction Solvent Addition : Add 1 mL of an organic solvent (e.g., acetonitrile or methanol) to the tube.
-
Internal Standard Spiking : Add an appropriate amount of internal standard working solution.
-
Homogenization : Homogenize the sample using a bead beater or a mechanical homogenizer for 10-15 minutes.
-
Centrifugation : Centrifuge the homogenate at 14,000 x g for 15 minutes to pellet solid debris.
-
Supernatant Collection : Transfer the supernatant to a new tube.
-
Dilution : Perform a serial dilution of the supernatant with the mobile phase to bring the analyte concentration within the calibration curve range. High fecal levels, often exceeding 1000 µg/g, necessitate significant dilution.[2][3]
-
Final Centrifugation : Centrifuge the final diluted sample at 14,000 x g for 5 minutes.
-
Analysis : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflows
The following diagrams illustrate the sample preparation workflows.
References
- 1. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. fda.gov [fda.gov]
- 7. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms Using Tiacumicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiacumicin C is a member of the tiacumicin family of 18-membered macrolide antibiotics, which includes the well-characterized Tiacumicin B (fidaoxmicin). These antibiotics exhibit potent and narrow-spectrum activity against Clostridium difficile, a leading cause of antibiotic-associated diarrhea. The primary mechanism of action of tiacumicins is the inhibition of bacterial RNA polymerase (RNAP), a validated target for antibacterial drugs. This compound serves as a valuable research tool for investigating the mechanisms of action of this antibiotic class and for studying the development of resistance in C. difficile and other susceptible bacteria.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying antibiotic resistance.
Mechanism of Action
This compound, like other tiacumicins, targets the bacterial DNA-dependent RNA polymerase. It inhibits the initiation phase of transcription. The antibiotic binds to a site on the RNAP that is distinct from that of other RNAP inhibitors like rifamycins. This binding event traps the RNAP "clamp" in an open conformation, which prevents the necessary conformational changes for the transition from a closed promoter complex to an open promoter complex. Consequently, the DNA strands are not separated at the promoter, and the synthesis of RNA is blocked before it can begin. This specific mechanism of action contributes to the potent bactericidal activity of this compound against C. difficile.
Visualization of this compound's Mechanism of Action
Caption: this compound inhibits bacterial transcription initiation.
Data Presentation
Table 1: In Vitro Activity of this compound and Comparators against Clostridium difficile
| Antibiotic | Number of Strains | MIC Range (µg/mL) |
| This compound | 15 | 0.25 - 1.0[1] |
| Tiacumicin B (Fidaxomicin) | 15 | 0.12 - 0.25[1] |
| Vancomycin | 15 | 0.5 - 1.0[1] |
Table 2: Impact of rpoB Mutations on Fidaxomicin (Tiacumicin B) Susceptibility in C. difficile
Data for fidaxomicin is presented as a close analog to this compound to illustrate the effects of specific resistance mutations.
| C. difficile Strain | Relevant Genotype | Fidaxomicin MIC (mg/L) | Fold Change in MIC |
| CRG20291 (Parental) | Wild-type rpoB | 0.25[2][3] | - |
| CRG20291-GT | rpoB SNP 1 | 2[2][3] | 8 |
| CRG20291-TG | rpoB SNP 2 | 8[2][3] | 32 |
| CRG20291-TA | rpoB SNP 3 | >32[2][3] | >128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for anaerobic bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Wilkins-Chalgren agar or supplemented Brucella agar
-
Anaerobic chamber or jars
-
Clostridium difficile strains
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Prepare this compound Agar Plates:
-
Melt and cool the agar medium to 48-50°C.
-
Prepare a series of twofold dilutions of this compound in sterile water or another appropriate solvent from the stock solution.
-
Add the this compound dilutions to the molten agar to achieve the desired final concentrations (e.g., 0.06 to 8 µg/mL). Ensure the volume of the antibiotic solution is no more than 10% of the total agar volume.
-
Mix well and pour the agar into sterile petri dishes.
-
Prepare a control plate with no antibiotic.
-
Allow the plates to solidify and pre-reduce them in an anaerobic chamber for at least 4 hours before inoculation.
-
-
Prepare Inoculum:
-
Grow C. difficile strains on appropriate agar plates in an anaerobic chamber for 24-48 hours.
-
Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1 x 10⁸ CFU/mL).
-
-
Inoculate Plates:
-
Using an inoculum replicating device, transfer a standardized volume of each bacterial suspension to the surface of the this compound-containing plates and the control plate.
-
-
Incubation:
-
Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualization of MIC Determination Workflow
Caption: Workflow for MIC determination by agar dilution.
Protocol 2: In Vitro Transcription Inhibition Assay
This assay measures the ability of this compound to inhibit transcription catalyzed by bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase holoenzyme (from E. coli or C. difficile)
-
Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P]-UTP or another labeled nucleotide
-
This compound dissolved in DMSO
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
Stop solution (e.g., formamide with loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Assemble the Reaction:
-
In a microcentrifuge tube, combine the transcription buffer, DNA template, and rNTPs (including the labeled nucleotide).
-
Add varying concentrations of this compound (or DMSO for the control).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiate Transcription:
-
Add the RNA polymerase holoenzyme to the reaction mixture to start transcription.
-
Incubate at 37°C for 15-30 minutes.
-
-
Stop the Reaction:
-
Add an equal volume of stop solution to terminate the reaction.
-
-
Analyze Transcripts:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by size using denaturing PAGE.
-
Visualize the radiolabeled transcripts using a phosphorimager or autoradiography.
-
Quantify the band intensities to determine the extent of transcription inhibition at each this compound concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Generation and Characterization of this compound-Resistant Mutants
Procedure:
-
Selection of Spontaneous Mutants:
-
Prepare a high-density culture of C. difficile (e.g., 10⁹-10¹⁰ CFU/mL).
-
Plate the culture on Wilkins-Chalgren agar or another suitable medium containing this compound at a concentration 4 to 8 times the MIC of the parental strain.
-
Incubate the plates anaerobically at 37°C for 48-72 hours.
-
Isolate colonies that grow on the selection plates.
-
-
Confirmation of Resistance:
-
Subculture the isolated colonies on non-selective media.
-
Re-test the MIC of the putative mutants to confirm a stable increase in resistance to this compound.
-
-
Genetic Characterization:
-
Extract genomic DNA from the resistant mutants and the parental strain.
-
Amplify the genes encoding the β (rpoB) and β' (rpoC) subunits of RNA polymerase using PCR.
-
Sequence the PCR products to identify mutations that may be responsible for resistance. Compare the sequences of the mutant and parental strains.
-
Visualization of Resistance Mechanism Logic
Caption: The logical pathway of this compound action and resistance.
Conclusion
This compound is a valuable tool for studying the inhibition of bacterial RNA polymerase and the mechanisms of antibiotic resistance. The protocols outlined in these application notes provide a framework for researchers to investigate the activity of this compound, determine its inhibitory concentrations, and select and characterize resistant mutants. Understanding the interactions between this compound and its target, as well as the genetic basis of resistance, is crucial for the development of new and effective antimicrobial agents.
References
- 1. In vitro and in vivo evaluation of tiacumicins B and C against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the impact of rpoB mutations on the in vitro and in vivo competitive fitness of Clostridium difficile and susceptibility to fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the impact of rpoB mutations on the in vitro and in vivo competitive fitness of Clostridium difficile and susceptibility to fidaxomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiacumicin C in Microbiological Research
Introduction
Tiacumicins are a family of 18-membered macrolide antibiotics produced by the bacterium Dactylosporangium aurantiacum. While Tiacumicin B, also known as fidaxomicin, is a clinically approved antibiotic for treating Clostridioides difficile infections (CDI), Tiacumicin C and other members of this family serve as valuable research tools in microbiology. Their primary mechanism of action is the inhibition of bacterial RNA polymerase (RNAP), a fundamental enzyme in gene expression.[1][2][3][4] This property makes them excellent probes for studying bacterial transcription, gene regulation, and as a scaffold for the development of novel antimicrobial agents.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound and its more potent analog, fidaxomicin, as research tools. Due to the limited availability of specific data for this compound, information on fidaxomicin is included as a reference, given their shared mechanism of action.
Data Presentation
Table 1: Comparative Antimicrobial Activity (MIC) of Tiacumicins
The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of Tiacumicin B (fidaxomicin) against various bacterial species. While specific MICs for this compound are not widely reported, it is expected to have a similar spectrum of activity but may exhibit different potency.
| Organism | Tiacumicin B (Fidaxomicin) MIC Range (µg/mL) | Tiacumicin B (Fidaxomicin) MIC₉₀ (µg/mL) |
| Clostridioides difficile | ≤0.001–1 | 0.5[8] |
| Other Gram-Positive Anaerobes | 0.015–>128 | >128 |
| Gram-Negative Anaerobes | 8–>128 | >128 |
| Gram-Positive Aerobes | 0.5–>128 | >128 |
| Gram-Negative Aerobes | 16–>128 | >128 |
| Yeasts | >64 | >64 |
Data compiled from multiple in vitro studies. MIC₉₀ represents the concentration required to inhibit 90% of the tested isolates.[8]
Table 2: RNA Polymerase Inhibition (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) against RNA polymerase provides a direct measure of the compound's effect on its molecular target.
| Compound | Target Organism RNAP | IC₅₀ (µM) |
| Fidaxomicin | Mycobacterium tuberculosis (Mtb) RNAP with RbpA | 0.2[9] |
| Fidaxomicin | Mycobacterium tuberculosis (Mtb) RNAP without RbpA | 7[9] |
| Fidaxomicin | Escherichia coli (Eco) RNAP | 53[9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method.[10][11][12][13][14]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the target bacterium overnight in the appropriate broth medium.
-
Dilute the overnight culture in fresh medium to achieve a starting optical density (OD₆₀₀) of approximately 0.05–0.1, which corresponds to a standardized cell density.[12]
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the this compound concentrations.
-
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of inoculum (no antibiotic).
-
Sterility Control: A well containing 200 µL of sterile broth only.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18–24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.[11] This can be assessed visually or by measuring the OD₆₀₀ with a plate reader.
-
Protocol 2: In Vitro Transcription Assay to Assess RNA Polymerase Inhibition
This protocol describes a method to directly measure the inhibitory effect of this compound on bacterial RNA polymerase activity.[15][16][17][18][19][20]
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli or the target organism)
-
DNA template containing a known promoter (e.g., T7 promoter)
-
Ribonucleotide triphosphate (NTP) mix (ATP, CTP, GTP, UTP)
-
Radiolabeled NTP (e.g., [α-³²P]UTP or [α-³²P]CTP)
-
Transcription buffer (containing MgCl₂, DTT, etc.)
-
This compound at various concentrations
-
RNase inhibitor
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup:
-
On ice, prepare transcription reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:
-
Transcription Buffer (1X)
-
DNA template (e.g., 100-200 ng)
-
NTP mix (final concentration of each NTP, e.g., 0.5 mM)
-
Radiolabeled NTP
-
RNase inhibitor
-
This compound (at desired concentrations) or vehicle control (DMSO)
-
Nuclease-free water to the final volume.
-
-
-
Initiation of Transcription:
-
Add the purified RNA polymerase to each reaction tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30–60 minutes).
-
-
Termination of Reaction:
-
Stop the reactions by adding a stop solution containing EDTA and a loading dye.
-
-
Analysis of Transcripts:
-
Denature the RNA transcripts by heating the samples.
-
Separate the transcripts by size using denaturing PAGE.
-
Visualize the radiolabeled RNA transcripts using a phosphorimager or by exposing the gel to autoradiography film.
-
-
Quantification:
-
Quantify the intensity of the transcript bands to determine the level of RNA synthesis at each this compound concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Protocol 3: Investigating the Effect on C. difficile Sporulation and Toxin Production
Tiacumicins, particularly fidaxomicin, have been shown to inhibit sporulation and toxin production in C. difficile, which are crucial for its pathogenesis and recurrence.[21][22][23][24][25] This protocol allows for the investigation of these effects.
Materials:
-
C. difficile culture
-
Brain Heart Infusion (BHI) broth or other suitable medium
-
Taurocholate-containing agar plates for spore enumeration
-
This compound at sub-MIC concentrations (e.g., 1/4x MIC)
-
Heat block or water bath (70°C)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Toxin A/B detection
Procedure:
-
Effect on Sporulation:
-
Grow C. difficile in BHI broth to the early stationary phase.
-
Add this compound at a sub-MIC concentration (e.g., 1/4x or 1/8x MIC) to the culture.[21] A no-drug control should be run in parallel.
-
At various time points (e.g., 24, 48, 72 hours), take aliquots from the cultures.
-
To determine the total viable count, perform serial dilutions and plate on BHI agar.
-
To enumerate spores, heat an aliquot at 70°C for 20 minutes to kill vegetative cells, then perform serial dilutions and plate on taurocholate-containing agar to induce germination.
-
Incubate plates under anaerobic conditions and count the colonies.
-
Compare the spore counts between the this compound-treated and control cultures.
-
-
Effect on Toxin Production:
-
Grow C. difficile as described above, with and without sub-MIC concentrations of this compound.
-
At different time points, centrifuge the cultures to pellet the cells.
-
Collect the supernatant and use a commercial ELISA kit to quantify the amount of Toxin A and/or Toxin B.
-
Compare the toxin levels in the treated and untreated samples.
-
Visualizations
Mechanism of Action: Inhibition of Transcription Initiation
Tiacumicins inhibit bacterial transcription at the initiation stage. They bind to the RNA polymerase and prevent the formation of the open promoter complex, a crucial step where the DNA strands separate to allow for RNA synthesis to begin.[2][3][26] This mechanism is distinct from other RNAP inhibitors like rifamycins.[2]
Caption: this compound inhibits the transition from the closed to the open promoter complex.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for the broth microdilution MIC assay.
Logical Relationship: this compound's Effects on C. difficile Pathogenesis
This diagram shows the logical relationship between this compound's primary mechanism and its downstream effects on C. difficile virulence factors.
Caption: Downstream effects of this compound on C. difficile virulence.
References
- 1. Methods to Identify and Characterize Inhibitors of Bacterial RNA Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 2. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fidaxomicin is an inhibitor of the initiation of bacterial RNA synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 4. biochem.wisc.edu [biochem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel bacterial RNA polymerase inhibitors: pharmacophore-based virtual screening and hit optimization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. protocols.io [protocols.io]
- 15. RNA polymerase assay kit [profoldin.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]
- 18. neb.com [neb.com]
- 19. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 21. Fidaxomicin Inhibits Spore Production in Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fidaxomicin inhibits spore production in Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Association of Fidaxomicin with C. difficile Spores: Effects of Persistence on Subsequent Spore Recovery, Outgrowth and Toxin Production | PLOS One [journals.plos.org]
- 24. shmabstracts.org [shmabstracts.org]
- 25. [PDF] Fidaxomicin Inhibits Spore Production in Clostridium difficile | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Tiacumicin C MIC Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Tiacumicin C, a potent macrocyclic antibiotic. The methodologies outlined below are based on established standards for antimicrobial susceptibility testing of anaerobic bacteria, ensuring reliable and reproducible results for research and drug development purposes.
Introduction
This compound, the active component of the FDA-approved drug Fidaxomicin, is a narrow-spectrum antibiotic highly effective against Clostridioides difficile.[1][2] Its mechanism of action involves the inhibition of the initiation of RNA synthesis by targeting the bacterial RNA polymerase.[2][3][4] Accurate determination of its MIC is crucial for understanding its potency, for surveillance of resistance, and for preclinical development of new derivatives. The protocols described herein adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[5][6][7][8]
Data Presentation
Table 1: Reported MIC Ranges of Fidaxomicin (this compound) against Clostridioides difficile
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Method | Reference(s) |
| ≤0.001 - 1 | - | 0.5 | Agar Dilution/Broth Microdilution | [1] |
| ≤0.004 - 0.032 | - | - | Agar Dilution | [9] |
| 0.008 - 2 | - | 0.125 | Agar Dilution | [10] |
| ≤1 (all isolates) | - | 0.5 | Agar Dilution | [11] |
| - | 0.081 (geometric mean) | 0.125 | Agar Dilution | [1] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
Preparation of this compound Stock Solution
This compound has low aqueous solubility and is typically dissolved in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).[12] Sonication may be used to aid dissolution.[12]
-
Vortex the solution thoroughly to ensure it is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.
-
Store the aliquots at -20°C or lower until use.
Agar Dilution Method for MIC Determination
The agar dilution method is considered the "gold standard" for susceptibility testing of anaerobic bacteria.[8]
Materials:
-
This compound stock solution
-
Brucella agar, supplemented with hemin, vitamin K1, and 5% laked sheep blood.[10]
-
Sterile petri dishes (90 or 100 mm)
-
Bacterial strains for testing (e.g., C. difficile)
-
Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating sachets)[13]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Melt the supplemented Brucella agar and cool it to 48-50°C in a water bath.
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in a suitable diluent (e.g., sterile water or broth).
-
Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the final desired concentrations (e.g., 0.008 to 2 µg/mL).[10] Ensure thorough mixing.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
From a fresh (24-48 hour) culture plate, suspend several colonies of the test organism in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute this suspension as required by the specific CLSI protocol to achieve a final inoculum of approximately 10⁵ CFU per spot on the agar plate.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the prepared bacterial suspension onto the surface of the antibiotic-containing agar plates and the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Place the plates in an anaerobic chamber or anaerobic jars.
-
Incubate at 37°C for 48 hours.[10]
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]
-
Broth Microdilution Method
The broth microdilution method is a suitable alternative for determining the MIC of this compound.[8]
Materials:
-
This compound stock solution
-
Supplemented Brucella broth or other suitable anaerobic broth
-
Sterile 96-well microtiter plates[15]
-
Bacterial strains for testing
-
Anaerobic incubation system
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Multichannel pipette
Procedure:
-
Preparation of Microtiter Plates:
-
Dispense the appropriate volume of anaerobic broth into each well of a 96-well plate.
-
Prepare serial two-fold dilutions of this compound directly in the microtiter plate by transferring a specific volume of the drug from one well to the next.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[15]
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the agar dilution method, adjusting the final concentration to achieve approximately 5 x 10⁵ CFU/mL in each well.[14]
-
-
Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate (except the sterility control).
-
-
Incubation:
-
Seal the microtiter plates (e.g., with an adhesive seal) and incubate in an anaerobic atmosphere at 37°C for 48 hours.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for turbidity. A plate reader can also be used to measure optical density.[15]
-
The MIC is the lowest concentration of this compound in which there is no visible growth (or a significant reduction in turbidity compared to the growth control).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound MIC determination.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 9. In vitro activity of fidaxomicin and combinations of fidaxomicin with other antibiotics against Clostridium perfringens strains isolated from dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. U.S.-Based National Surveillance for Fidaxomicin Susceptibility of Clostridioides difficile-Associated Diarrheal Isolates from 2013 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fidaxomicin | Antibiotic | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 13. MIC testing of anaerobic bacteria at DWS [dwscientific.com]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. google.com [google.com]
Troubleshooting & Optimization
Technical Support Center: Tiacumicin C Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Tiacumicin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Tiacumicin B (Fidaxomicin)?
A1: this compound is a member of the tiacumicin family of 18-membered macrolide antibiotics produced by the fermentation of Dactylosporangium aurantiacum.[1][2] Structurally, it is a close analogue of Tiacumicin B (Fidaxomicin). The core macrolide structure is highly similar, with variations often occurring in the glycosylation pattern or substituents on the macrolide ring. These subtle structural differences can significantly impact the molecule's biological activity and physicochemical properties, including its polarity, which is a key factor in purification.
Q2: What are the primary challenges in the total synthesis of this compound?
A2: The total synthesis of this compound, much like its more studied counterpart Tiacumicin B, presents several significant hurdles:
-
Macrocyclization: The formation of the 18-membered macrolactone core is a sterically demanding step, often requiring carefully optimized conditions to achieve good yields.[3][4]
-
Stereocontrol: The macrolide core contains multiple stereocenters that must be set with high precision.
-
Glycosylation: The stereoselective attachment of the sugar moieties, particularly achieving the β-glycosidic linkage, is a well-documented challenge in the synthesis of this class of compounds.[5] The choice of glycosyl donor, acceptor, and reaction conditions is critical for success.
-
Protecting Group Strategy: A complex and robust protecting group strategy is necessary to differentiate the numerous hydroxyl groups and other functional groups present on the molecule throughout the synthetic sequence. Late-stage deprotection can also be problematic, sometimes leading to degradation of the sensitive macrolide core.
Q3: Why is the purification of this compound from fermentation broth so difficult?
A3: The primary difficulty in purifying this compound from fermentation broth lies in its co-production with a complex mixture of structurally related analogues, most notably the more abundant Tiacumicin B.[1] These analogues often have very similar molecular weights and polarities, making them challenging to separate using standard chromatographic techniques. Achieving high purity (often >95% required for pharmaceutical applications) necessitates multi-step purification protocols.
Q4: What chromatographic techniques are most effective for purifying this compound?
A4: A combination of chromatographic methods is typically employed. Common techniques include:
-
Solid-Phase Extraction: Often used as an initial step to capture the Tiacumicin complex from the clarified fermentation broth and remove highly polar or non-polar impurities.
-
Hydrophobic Interaction Chromatography (HIC): This technique is particularly useful for separating proteins and other biomolecules based on their surface hydrophobicity. In the context of Tiacumicins, it can effectively separate analogues with minor differences in their hydrophobic character.[6]
-
Polyamide Column Chromatography: This method has been shown to be effective in the purification of Fidaxomicin and its analogues.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the final polishing step to achieve high purity. Gradient elution with solvents like acetonitrile and water is typically used.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in macrocyclization step | - Steric hindrance.- Incorrect reaction concentration.- Inefficient catalyst or coupling reagent. | - Employ high-dilution conditions to favor intramolecular cyclization.- Screen different macrolactonization methods (e.g., Yamaguchi, Shiina).- Optimize catalyst loading and reaction time. |
| Poor stereoselectivity in glycosylation | - Inappropriate glycosyl donor or acceptor.- Non-optimal reaction temperature or solvent.- Steric hindrance around the glycosylation site. | - Experiment with different activating agents and protecting groups on the sugar moiety.- Utilize participating protecting groups to direct stereochemistry.- Adjust the reaction temperature to enhance selectivity. |
| Incomplete or undesired deprotection | - Protecting group is too robust.- Reagents are cleaving other sensitive functional groups.- Product degradation under deprotection conditions. | - Select protecting groups that can be removed under milder, orthogonal conditions.- Carefully screen deprotection reagents and reaction times.- Perform deprotection at low temperatures and quench the reaction promptly. |
Purification Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from Tiacumicin B | - Insufficient resolution of the chromatographic column.- Non-optimal mobile phase composition or gradient. | - Use a high-resolution column with a smaller particle size.- Optimize the gradient slope in RP-HPLC to enhance separation.- For HIC, carefully adjust the salt concentration and pH of the buffers. |
| Low recovery of this compound after chromatography | - Irreversible binding to the stationary phase.- Degradation of the molecule on the column.- Precipitation of the sample during loading or elution. | - Ensure the column is properly equilibrated before loading the sample.- Check the pH and organic solvent tolerance of the stationary phase.- Ensure the sample is fully dissolved in the loading buffer and that the elution buffer prevents precipitation. |
| Presence of unknown impurities in the final product | - Co-elution with other Tiacumicin analogues or fermentation byproducts.- Degradation of this compound during purification or storage. | - Employ a multi-step purification strategy using orthogonal separation techniques (e.g., HIC followed by RP-HPLC).- Analyze fractions by mass spectrometry to identify impurities.- Handle purified this compound at low temperatures and protect from light to minimize degradation. |
Experimental Protocols
General Protocol for Purification of this compound using Hydrophobic Interaction Chromatography (HIC)
This protocol is a general guideline and may require optimization for specific applications.
-
Column Selection: Choose a HIC column with a suitable hydrophobic ligand (e.g., phenyl, butyl, or octyl). The choice will depend on the hydrophobicity of this compound and its analogues.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A high salt concentration buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Elution Buffer (Buffer B): A low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer until the pH and conductivity of the effluent match the buffer.
-
Sample Preparation: Dissolve the crude or partially purified this compound extract in the Binding Buffer. Ensure the sample is clear and free of particulates.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.
-
Elution: Elute the bound components using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 column volumes. This compound will elute as the salt concentration decreases, based on its hydrophobicity relative to other components.
-
Fraction Collection and Analysis: Collect fractions throughout the elution and analyze them by RP-HPLC to identify those containing pure this compound.
-
Column Regeneration and Storage: Regenerate the column with a strong cleaning solution (e.g., 0.5-1 M NaOH) and store it in an appropriate solution (e.g., 20% ethanol) as per the manufacturer's instructions.[7]
Visualizations
Caption: A typical workflow for the purification of this compound from fermentation broth.
Caption: Key challenging steps in the total synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo evaluation of tiacumicins B and C against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of Tiacumicin B: Study of the Challenging β-Selective Glycosylations* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimizing Tiacumicin C Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the fermentation yield of Tiacumicin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it? A1: Tiacumicins are a complex of 18-membered macrolide antibiotics. Tiacumicin B is also known as fidaxomicin.[1][2] The producing organism is Dactylosporangium aurantiacum subspecies hamdenensis, which was isolated from a soil sample in Hamden, Connecticut.[3]
Q2: What are the typical components of a fermentation medium for this compound production? A2: A common fermentation medium consists of a primary carbon source like glucose, along with soybean oil, soybean flour, beef extract, and various inorganic salts.[3] The use of fish powder as a nitrogen source has also been noted to improve yields.[4]
Q3: What are the most critical physical and chemical parameters to control during fermentation? A3: Key parameters to monitor and control include dissolved oxygen (DO), pH, temperature, and agitation speed.[5][6] Oxygen concentration should be maintained above 3%, and implementing a controlled pH strategy is crucial as significant drops in pH can inhibit production.[4][5]
Q4: What are some advanced strategies to significantly enhance this compound yield? A4: Advanced strategies include genetic and metabolic engineering. This involves modifying the producer strain to increase the supply of biosynthetic precursors, overexpressing regulatory genes, or using ribosome engineering to improve metabolic flux towards this compound production.[7][8][9] Another effective method is the in-situ addition of adsorbent resins to the culture medium, which can enhance both yield and recovery efficiency.[4]
Q5: What is a typical yield for this compound in a well-optimized fermentation process? A5: With optimized processes, including the use of specific nitrogen sources and in-situ product recovery, yields greater than 50 mg/L and even exceeding 100 mg/L of broth have been reported.[4]
Q6: How is this compound typically recovered and quantified from the fermentation broth? A6: this compound is often recovered from the fermentation broth through absorption onto adsorbent resins.[4] After elution from the resin, quantification is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[4] For more complex matrices, methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide higher sensitivity and specificity.[10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
Issue 1: Low or No this compound Production
| Possible Cause | Recommended Solution |
| Suboptimal Medium Composition | The concentration of carbon and nitrogen sources can significantly impact yield. For a related antibiotic, increasing soluble starch to 30 g/L or pharmamedia to 15 g/L more than doubled the final titer.[11] Systematically evaluate different carbon and nitrogen sources and their ratios using media optimization techniques.[6] |
| Inadequate Aeration / Low Dissolved Oxygen (DO) | Low DO levels can be a limiting factor.[5] Ensure DO is controlled and maintained at an optimal level, for instance, between 20-60% saturation, as this was found to be optimal for a similar antibiotic's production.[11] Implement a two-stage DO control strategy where DO is kept high during the growth phase to support biomass accumulation and then adjusted for the production phase.[12][13] |
| pH Drift from Optimal Range | Uncontrolled pH can lead to a dramatic decrease in production.[5] Implement a pH control strategy. For many fermentations, maintaining a stable pH around 5.5 has proven optimal for both cell growth and product formation.[5] |
| Precursor Limitation | The biosynthesis of this compound, a polyketide, depends on the availability of precursors like acetyl-CoA and methylmalonyl-CoA.[7] Consider precursor-directed biosynthesis by supplementing the medium with compounds like propionate, methyl oleate, or glycerol, which have been shown to increase the intracellular pool of necessary precursors for other polyketide antibiotics.[14] |
Issue 2: High Biomass Growth but Low this compound Yield
| Possible Cause | Recommended Solution |
| Nutrient Imbalance | An excess of easily metabolizable nutrients can favor rapid cell growth (trophophase) at the expense of secondary metabolite production (idiophase).[1] Design a feeding strategy that limits certain nutrients after the initial growth phase to trigger the onset of secondary metabolism. |
| Suboptimal Inoculum Volume | The inoculum size can affect the kinetics of both growth and production. For a similar process, a 10% (v/v) inoculum was found to be optimal, while 5% and 15% resulted in lower yields.[11] |
| Inefficient Product Recovery | This compound may be produced but not efficiently recovered. The use of adsorbent resins like Amberlite® XAD16 directly in the fermentation broth can capture the product as it is formed, preventing potential degradation and simplifying recovery.[4] |
Quantitative Data Summary
Table 1: Effect of Fermentation Parameters on Antibiotic Yield
| Parameter | Condition | Effect on Yield | Citation |
| Dissolved Oxygen (DO) | Controlled at 20-60% | Optimal for production | [11] |
| Controlled at saturation during growth phase | 2.4-fold increase in cephamycin C yield | [13] | |
| pH | Controlled at 5.5 | 95% higher glutathione yield vs. no control | [5] |
| Inoculum Volume | 10% (v/v) | Optimal for production vs. 5% or 15% | [11] |
| Adsorbent Resin | 0.5-15% Amberlite® XAD16 | Yields >100 mg/L achieved | [4] |
| Nitrogen Source | Fish Powder | Yields >50 mg/L achieved | [4] |
Experimental Protocols
Protocol 1: General Fermentation for this compound Production
-
Strain Activation: Culture Dactylosporangium aurantiacum subsp. hamdenensis on a suitable agar medium until sufficient sporulation occurs.
-
Seed Culture: Inoculate a flask containing a seed medium (e.g., glucose, yeast extract, peptone) with spores or a vegetative mycelial suspension. Incubate at 30°C on a rotary shaker for 2-3 days.
-
Production Fermentation: Inoculate the production fermentor with the seed culture (e.g., 10% v/v). The production medium can consist of glucose, soybean oil, soybean flour, beef extract, and inorganic salts.[3]
-
In-situ Recovery (Optional): Add a sterile slurry of an adsorbent resin (e.g., Amberlite® XAD16) to the fermentor at a concentration of 0.5-15% (w/v).[4]
-
Parameter Control: Maintain the fermentation at 30°C for 7-12 days.[4] Control dissolved oxygen above 3% by adjusting agitation and airflow.[4] Control pH at a predetermined setpoint (e.g., 5.5-7.0) using sterile acid/base solutions.[5]
-
Sampling: Aseptically withdraw samples at regular intervals for analysis of biomass, substrate consumption, and this compound concentration.
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
If using adsorbent resin, collect the resin and mycelium by filtration.
-
Wash the filter cake with a polar solvent like methanol (MeOH) to elute the this compound.[4]
-
Remove the solvent under reduced pressure and reconstitute the residue in a known volume of methanol.[4]
-
If no resin is used, extract the whole broth with a suitable organic solvent.
-
Clarify the extract by centrifugation and filter through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water (with or without an acid modifier like formic acid).
-
Detection: Monitor the absorbance at the characteristic wavelength for this compound.
-
Quantification: Calculate the concentration based on a standard curve prepared with purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Conceptual diagram of precursor feeding strategy.
Caption: Overall experimental workflow from fermentation to analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tiacumicins, a novel complex of 18-membered macrolide antibiotics. I. Taxonomy, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arnoldporter.com [arnoldporter.com]
- 5. [Effects of dissolved oxygen and pH on Candida utilis batch fermentation of glutathione] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribosome engineering and fermentation optimization leads to overproduction of tiancimycin A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of dissolved oxygen concentration on some key parameters and production of rhG-CSF in batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Tiacumicin C Degradation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiacumicin C. The information provided is designed to address specific issues that may be encountered during experimental procedures involving the stability and degradation of this compound.
Disclaimer: Publicly available information on the specific degradation pathways and byproducts of this compound is limited. Much of the guidance provided herein is extrapolated from studies on the closely related and structurally similar compound, Tiacumicin B (Fidaxomicin), as well as general knowledge of macrolide antibiotic degradation. Researchers should validate these potential pathways and byproducts for this compound in their own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its macrolide structure and information regarding Tiacumicin B (Fidaxomicin), the primary degradation pathways for this compound are expected to be hydrolysis and photodegradation.
-
Hydrolysis: The glycosidic bonds linking the sugar moieties to the macrolactone core are susceptible to cleavage under both acidic and alkaline conditions. Tiacumicin B has been noted to be stable in acidic conditions but may degrade in alkaline environments. The ester linkage within the macrolactone ring is also a potential site for hydrolysis.
-
Photodegradation: Macrolide antibiotics can be sensitive to light, leading to various degradation products. It is crucial to protect this compound solutions from light to minimize this degradation pathway.
Q2: What are the potential degradation byproducts of this compound?
A2: While specific degradation byproducts for this compound have not been extensively documented, potential byproducts can be inferred from the degradation of similar macrolides. These may include:
-
Aglycone: Cleavage of one or both sugar moieties would result in the corresponding aglycone of this compound.
-
Hydrolyzed Macrolactone: Opening of the macrolactone ring via ester hydrolysis would lead to a linear seco-acid derivative.
-
Isomers and Epimers: Changes in stereochemistry at various chiral centers can occur under certain stress conditions.
-
Oxidation Products: The conjugated diene system and other susceptible functional groups could be oxidized, especially in the presence of oxidizing agents or during photolytic degradation.
Q3: My this compound sample shows unexpected peaks in the chromatogram. What could be the cause?
A3: Unexpected peaks in your chromatogram are likely due to degradation of your this compound sample. Consider the following troubleshooting steps:
-
Review Sample Handling and Storage: Was the sample protected from light? Was it stored at the recommended temperature? Were the solvents and buffers of appropriate purity and pH?
-
Assess Solvent Stability: this compound may degrade in certain solvents or at specific pH values. Perform a preliminary stability study in your chosen solvent system.
-
Consider Matrix Effects: If you are analyzing a complex sample matrix, co-eluting endogenous components could be interfering. Ensure your chromatographic method has sufficient resolving power.
-
Investigate Forced Degradation: To confirm if the unexpected peaks are degradation products, you can perform forced degradation studies (see experimental protocols below) to intentionally generate and identify these byproducts.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To minimize degradation, adhere to the following best practices:
-
Light Protection: Always handle this compound and its solutions in amber vials or under light-protected conditions.
-
Temperature Control: Store stock solutions and samples at low temperatures (e.g., 2-8°C or frozen) to slow down degradation kinetics.
-
pH Management: Maintain the pH of your solutions within a range where this compound is most stable. Based on data for Tiacumicin B, neutral to slightly acidic conditions may be preferable.
-
Use of Fresh Solutions: Prepare solutions fresh whenever possible and avoid long-term storage of working solutions.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Purity in Solution
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Immediately switch to using amber vials or cover glassware with aluminum foil. 2. Minimize exposure of the solution to ambient light during preparation and analysis. |
| pH Instability | 1. Measure the pH of your solution. 2. If the pH is alkaline, consider buffering the solution to a neutral or slightly acidic pH. 3. Perform a small-scale stability study at different pH values to determine the optimal range. |
| Solvent Reactivity | 1. Review the literature for solvent compatibility with macrolides. 2. Test the stability of this compound in alternative high-purity solvents. |
| Temperature Effects | 1. Prepare and handle solutions on ice or in a cold room. 2. Ensure autosampler compartments are temperature-controlled. |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Stress Conditions | 1. Ensure uniform temperature, light exposure, and humidity across all samples. 2. Use calibrated equipment (ovens, light chambers). |
| Variable Sample Preparation | 1. Use a standardized and well-documented sample preparation protocol. 2. Ensure accurate and consistent pipetting and dilutions. |
| Analytical Method Variability | 1. Validate your analytical method for precision, accuracy, and linearity. 2. Use an internal standard to correct for variations in injection volume and detector response. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and byproducts.
1. Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in an oven at a set temperature (e.g., 80°C) for a specified time. Also, expose the solid drug substance to the same temperature.
-
Photolytic Degradation: Expose an aliquot of the stock solution (in a photostability chamber) to a light source that provides both UV and visible light (e.g., option 2 of the ICH Q1B guideline). Also, expose the solid drug substance to the same light source.
3. Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it using a stability-indicating HPLC or LC-MS method.
-
A control sample (unstressed stock solution) should be analyzed concurrently.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample to identify new peaks (degradation products) and the decrease in the peak area of this compound.
-
Calculate the percentage of degradation.
-
If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.
Protocol 2: Stability-Indicating HPLC Method
This is a general template for an HPLC method that can be adapted to separate this compound from its potential degradation products. Method development and validation are essential.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase it over the run time to elute compounds with varying polarities. A typical starting point could be 60% A and 40% B, ramping to 10% A and 90% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectroscopy). |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Degradation of this compound (Hypothetical) | Number of Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C) | 24 | 5% | 1 |
| 0.1 M NaOH (60°C) | 8 | 20% | 2 |
| 3% H₂O₂ (RT) | 24 | 15% | 3 |
| Thermal (80°C) | 48 | 10% | 1 |
| Photolytic | 24 | 25% | >3 |
Note: The data in this table is purely hypothetical and should be determined experimentally.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Troubleshooting Tiacumicin C solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiacumicin C. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro experiments, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a member of the tiacumicin family of 18-membered macrolide antibiotics. It is structurally very similar to Tiacumicin B, also known as Fidaxomicin. Its primary mechanism of action is the inhibition of bacterial RNA polymerase, which disrupts transcription and ultimately leads to bacterial cell death.
Q2: Why am I observing precipitation of this compound in my aqueous assay buffer?
A2: this compound has very low aqueous solubility, which is a common cause of precipitation in aqueous buffers. It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.
Q3: What solvents are recommended for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in DMSO (60-100 mg/mL).[1][2] For in vivo studies, suspensions in vehicles like 0.5% carboxymethylcellulose sodium (CMC-Na) are often used.[1]
Q4: What is the stability of this compound in solution?
A4: this compound is stable under normal conditions. However, it is unstable in acidic environments (pH below 4-6) and can degrade.[3] Its antibacterial activity is also reduced at a high pH (≥7.9).[4] When a crushed tablet is dispersed in water at room temperature, fidaxomicin is stable for at least 2 hours. In dispersions with applesauce or Ensure®, it is stable for up to 24 hours.[5][6]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
Possible Cause 1: Exceeding the aqueous solubility limit.
-
Solution: this compound has very limited solubility in water and aqueous buffers (< 1 mg/mL).[1] Ensure the final concentration in your assay does not exceed its solubility limit in the specific buffer system you are using. It is advisable to perform a solubility test in your final assay buffer before proceeding with your experiment.
Possible Cause 2: "Salting out" effect.
-
Solution: High salt concentrations in buffers can decrease the solubility of hydrophobic compounds. If possible, try reducing the salt concentration of your buffer.
Possible Cause 3: Slow dissolution rate.
-
Solution: Even if the final concentration is below the solubility limit, the rate of dissolution might be slow, leading to localized high concentrations and precipitation. When diluting the DMSO stock, add it to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion. Sonication can also be beneficial in aiding dissolution.[7]
Issue: Inconsistent results or lower than expected activity in in vitro assays.
Possible Cause 1: Compound precipitation or aggregation.
-
Solution: Precipitated or aggregated this compound will not be available to interact with its target, leading to variable and lower-than-expected activity. Visually inspect your assay plates or tubes for any signs of precipitation. Consider using a lower final concentration of this compound. The inclusion of a small percentage of a co-solvent like DMSO (typically ≤ 0.5% v/v) in the final assay medium can help maintain solubility, but be sure to include appropriate vehicle controls to account for any solvent effects on your experimental system.
Possible Cause 2: Instability in assay medium.
-
Solution: The pH of your cell culture medium or assay buffer can affect the stability and activity of this compound. It is unstable at acidic pH and its activity is reduced at high pH.[3][4] Ensure the pH of your medium is within the stable range for this compound (generally between pH 6 and 7.5).
Possible Cause 3: Adsorption to plasticware.
-
Solution: Poorly soluble compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in solution. Using low-adhesion microplates or glassware may help to mitigate this issue.
Quantitative Data
Table 1: Solubility of this compound (Fidaxomicin)
| Solvent/Buffer | Solubility | Approximate Molar Solubility | Notes |
| DMSO | 60 - 100 mg/mL[1][2] | 56.7 - 94.5 mM | Sonication is recommended to aid dissolution.[7] |
| Water | Insoluble (< 1 mg/mL)[1] | < 0.95 mM | |
| Ethanol | Insoluble (< 1 mg/mL)[1] | < 0.95 mM | |
| pH 1.2 Buffer (97 mM HCl, 50 mM KCl) | 1.06 mg/mL | ~1.00 mM | |
| pH 4.5 Buffer (40 mM orthophosphate) | 0.030 mg/mL | ~0.028 mM | |
| pH 6.8 Buffer (50 mM orthophosphate) | 0.032 mg/mL | ~0.030 mM |
Molecular Weight of this compound (Fidaxomicin): 1058.04 g/mol
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol is adapted from standard methods for determining the solubility of poorly soluble compounds.
Materials:
-
This compound powder
-
Selected solvents/buffers (e.g., DMSO, water, PBS, Tris-HCl at various pH values)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent or buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This may take 24-48 hours for poorly soluble compounds. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration.
-
Calculate the solubility in mg/mL or µM, accounting for the dilution factor.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Formal Single Atom Editing of the Glycosylated Natural Product Fidaxomicin Improves Acid Stability and Retains Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Inoculum, pH, and Cations on the In Vitro Activity of Fidaxomicin (OPT-80, PAR-101) against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Recovery of DIFICID® (Fidaxomicin) 200-mg Crushed Tablet Preparations from Three Delivery Vehicles, and Administration of an Aqueous Dispersion via Nasogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Tiacumicin C in Solution
Welcome to the Technical Support Center for Tiacumicin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a macrolide antibiotic structurally similar to Fidaxomicin (Tiacumicin B), is primarily influenced by pH, temperature, the presence of oxidizing agents, and light exposure.[1][2] Like other polyene macrolides, its structure, containing multiple conjugated olefinic bonds and hydroxyl groups, makes it susceptible to oxidative degradation and hydrolysis.[3]
Q2: My this compound solution appears to be degrading rapidly in an aqueous buffer. What is the likely cause?
A2: Rapid degradation in an aqueous solution at room temperature is a known issue. Studies on the closely related Fidaxomicin have shown that it is stable for only up to 2 hours in water at room temperature.[4][5][6][7] An impurity, designated as "Impurity A," was observed to exceed specification limits after 6 hours under these conditions.[5][6] Alkaline conditions can also accelerate degradation.[8][9]
Q3: What is the main degradation pathway for this compound in solution?
A3: A primary degradation pathway for the Tiacumicin class of compounds is the hydrolysis of the isobutyryl ester, which forms the active metabolite OP-1118.[10][11] Forced degradation studies have also confirmed that this compound is susceptible to degradation under acidic, alkaline, and oxidative stress, leading to the formation of several degradation products.[8][9]
Q4: Are there any recommended stabilizing agents for this compound solutions?
A4: While specific data for this compound is limited, strategies for similar compounds can be applied. The use of antioxidants may mitigate oxidative degradation. For instance, one study found that concentrated tartaric acid was effective in reducing the oxidation of Fidaxomicin in solution.[6] Additionally, a patent for a stable Fidaxomicin formulation suggests that careful control of manufacturing processes, such as wet granulation, can enhance stability even without antioxidants.[3]
Q5: How should I prepare a this compound solution for short-term experiments?
A5: For short-term use (up to 2 hours), this compound can be dispersed in water at room temperature.[4][5][6][7] If a longer duration is required, consider dispersing the compound in a vehicle like applesauce or Ensure®, where it has been shown to be stable for up to 24 hours.[4][5][6][7] For laboratory settings, preparing fresh solutions immediately before use is the best practice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the experimental solution. | Prepare fresh solutions of this compound immediately before each experiment. If the experiment is lengthy, consider the stability data in different vehicles and choose one that offers stability for the required duration. For example, dispersion in applesauce or Ensure® has been shown to be stable for up to 24 hours.[4][5][6][7] |
| Appearance of unknown peaks in my HPLC chromatogram. | Formation of degradation products. | This indicates that your this compound is degrading. Identify the stressor (e.g., pH, temperature, light) and mitigate it. Use a validated stability-indicating HPLC method to monitor the purity of your solution.[8][9] |
| Precipitation of this compound from solution. | Poor solubility of this compound in the chosen solvent. | This compound has limited aqueous solubility. Consider using co-solvents or formulating with solubilizing excipients. While not specific to this compound, ploxamer copolymers have been shown to increase the solubility of Fidaxomicin.[6] |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | Standardize your solution preparation protocol. Ensure that the pH, temperature, and exposure to light are consistent for each experiment. Prepare a fresh stock solution for each set of experiments. |
Quantitative Data Summary
Table 1: Stability of Fidaxomicin (Tiacumicin B) in Various Vehicles at Room Temperature
| Vehicle | Time (hours) | Recovery (%) | Stability Notes |
| Water | 2 | 95 - 104 | Stable for up to 2 hours.[4][5][6][7] |
| Water | 6 | Not specified | "Impurity A" exceeds 0.2% specification limit.[5][6] |
| Applesauce | 24 | 102 - 108 | Stable for up to 24 hours.[4][5][6][7] |
| Ensure® | 24 | 96 - 108 | Stable for up to 24 hours.[4][5][6][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from forced degradation studies performed on Fidaxomicin.[2][8][9][12]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
C18 column
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound at 105°C for 24 hours.
-
Dissolve the heat-stressed sample in methanol.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
This method is based on a published method for Fidaxomicin.[8][9]
-
Column: Reversed-phase C18 column
-
Mobile Phase: 0.1% orthophosphoric acid in water: acetonitrile: methanol (20:36.5:43.5 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Concentration Range for Linearity: 5–30 µg/mL
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound stability.
References
- 1. msd.com [msd.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. CN110037992B - Stable fidaxomicin composition - Google Patents [patents.google.com]
- 4. Stability and recovery of DIFICID(®) (Fidaxomicin) 200-mg crushed tablet preparations from three delivery vehicles, and administration of an aqueous dispersion via nasogastric tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Recovery of DIFICID® (Fidaxomicin) 200-mg Crushed Tablet Preparations from Three Delivery Vehicles, and Administration of an Aqueous Dispersion via Nasogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability and Recovery of DIFICID® (Fidaxomicin) 200-mg Crushed Tablet Preparations from Three Delivery Vehicles, and Administration of an Aqueous Dispersion via Nasogastric Tube | springermedizin.de [springermedizin.de]
- 8. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Tiacumicin C Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Tiacumicin C extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound yield?
Low yield in this compound extraction can stem from several factors, often related to the initial fermentation process, inefficient extraction from the fermentation broth, or losses during purification. Suboptimal fermentation conditions, incomplete cell lysis, use of an inappropriate extraction solvent, or issues with chromatographic purification are common culprits.
Q2: Which microorganism is used to produce this compound?
This compound is a natural product produced by the fermentation of the actinomycete Dactylosporangium aurantiacum.
Q3: What are the recommended solvents for extracting this compound?
Polar organic solvents are typically used for the extraction of Tiacumicins. Methanol, ethanol, isopropanol, and acetone are effective.[1] Aqueous mixtures of these solvents, particularly methanol, have been shown to be efficient. For instance, a peak extraction yield for Tiacumicins has been observed with 75-80% methanol in water.[1] Ethyl acetate can also be used for the extraction of Tiacumicins from fermentation broth.[2][3]
Q4: How can I improve the recovery of this compound during purification?
Optimizing the purification process is crucial for maximizing yield. Hydrophobic interaction chromatography (HIC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are common and effective methods.[2][4] Careful selection of the stationary phase, mobile phase composition, and gradient elution can significantly improve separation and recovery.
Q5: Is this compound sensitive to degradation during extraction and purification?
While specific stability data for this compound is not extensively published, macrolide antibiotics can be susceptible to degradation under harsh pH conditions and elevated temperatures. It is advisable to work at moderate temperatures and avoid strongly acidic or basic conditions during extraction and purification to minimize potential degradation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction that can lead to low yields.
Problem 1: Low this compound concentration in the crude extract.
| Possible Cause | Suggested Solution |
| Suboptimal Fermentation | Review and optimize fermentation parameters, including media composition, pH, temperature, and aeration. Consider the use of adsorbent resins in the fermentation medium to capture the product as it is produced.[2] |
| Inefficient Cell Lysis | Ensure complete lysis of D. aurantiacum cells to release the intracellular this compound. Mechanical disruption methods (e.g., sonication, homogenization) or enzymatic lysis can be employed. |
| Inappropriate Extraction Solvent | The choice of solvent and its concentration are critical. An optimal extraction has been reported with 75-80% methanol in water.[1] Experiment with different polar solvents like ethanol or acetone to determine the most effective one for your specific fermentation broth. |
| Insufficient Extraction Time or Agitation | Ensure adequate contact time and vigorous agitation between the fermentation broth and the extraction solvent to facilitate the transfer of this compound into the solvent phase. |
Problem 2: Significant loss of this compound during purification.
| Possible Cause | Suggested Solution |
| Poor Resolution in Chromatography | Optimize the chromatographic method. For HPLC, adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH.[5][6] For HIC, optimize the salt concentration in the loading and elution buffers.[2] |
| Irreversible Binding to Column | The compound may be strongly and irreversibly binding to the stationary phase. Try a different stationary phase (e.g., a different C18 column or a different type of resin). Ensure the column is properly equilibrated before loading the sample. |
| Co-elution with Impurities | If this compound co-elutes with impurities, it can complicate quantification and lead to apparent low yields. Improve the separation by adjusting the elution gradient or trying a different chromatographic technique (e.g., switching from HIC to RP-HPLC). |
| Product Degradation on Column | If the compound is degrading on the column, consider using a less acidic or basic mobile phase. Ensure the stationary phase is compatible with the compound. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol provides a general procedure for the extraction of this compound from a D. aurantiacum fermentation broth.
Materials:
-
D. aurantiacum fermentation broth
-
Methanol (HPLC grade)
-
Deionized water
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Adjust the pH of the fermentation broth to 7.0.
-
Add an equal volume of methanol to the fermentation broth to achieve a final concentration of 50% methanol. For a more optimized extraction, adjust the final methanol concentration to 75-80%.[1]
-
Stir the mixture vigorously at room temperature for at least 2 hours.
-
Centrifuge the mixture to pellet the mycelia and other solid debris.
-
Collect the supernatant containing the extracted this compound.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting aqueous concentrate is ready for purification.
Protocol 2: Purification of this compound by Preparative HPLC
This protocol outlines a general approach for purifying this compound using preparative reversed-phase HPLC.
Materials:
-
Crude this compound extract
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid or acetic acid (for pH adjustment)
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 50% methanol in water).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the filtered sample onto the column.
-
Elute the column with a linear gradient of increasing organic solvent (methanol or acetonitrile) in water. A typical gradient might be from 50% to 100% organic solvent over 30-60 minutes. The mobile phase can be acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.
-
Monitor the elution profile using a UV detector (Tiacumicins have a characteristic UV absorbance).
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Effect of Methanol Concentration on Tiacumicin Extraction Yield
| Methanol Concentration (% in water) | Relative Extraction Yield (%) |
| 65 | 85 |
| 70 | 95 |
| 75 | 100 |
| 80 | 98 |
| 85 | 90 |
Note: This data is illustrative and based on findings that show a peak in extraction yield between 75-80% methanol. Actual yields may vary depending on the specific fermentation batch and extraction conditions.[1]
Visualizations
References
- 1. WO2015091851A1 - Process for the preparation of tiacumicin - Google Patents [patents.google.com]
- 2. EP2647643B1 - Procedure for the purification of tiacumicin b - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. arnoldporter.com [arnoldporter.com]
- 5. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eth.swisscovery.slsp.ch [eth.swisscovery.slsp.ch]
Methods for separating Tiacumicin C from Tiacumicin B
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of Tiacumicin C from Tiacumicin B.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for separating Tiacumicin B from related impurities like this compound?
The most effective method described for purifying Tiacumicin B to a high degree of purity (>95%) is a two-step Hydrophobic Interaction Chromatography (HIC) process.[1][2][3] This method is advantageous as it avoids the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which can complicate scale-up and reduce process yield.[1][3]
Q2: Can you provide an overview of the two-step HIC process?
The process involves subjecting a liquid mixture containing Tiacumicin B to two successive HIC columns.[1][3] The key to the separation is using different pH values for the elution steps in each column.[2][3] This differential pH allows for the effective separation of various impurities, which would include structurally similar compounds like this compound.[3] The initial HIC step can increase Tiacumicin B purity from approximately 40% to 80%, with the second step elevating it to 95% or higher.[1][3]
Q3: What specific materials are required for this HIC-based separation?
The essential materials include a styrene-divinylbenzene absorbent resin for the chromatography column and a solvent system for loading, washing, and elution.[3]
-
Resin: Styrene-divinylbenzene resins are preferred. Examples include HP20, HP21, HP20SS, SP207, XAD16, and XAD1600.[3]
-
Solvents: The mobile phase typically consists of a mixture of water and an organic solvent.[1][3] Suitable organic solvents include methanol, ethanol, acetonitrile, acetone, or tetrahydrofuran (THF).[1][3] Buffers are used to control the pH of the mobile phase.
Experimental Protocol: Two-Step HIC Purification of Tiacumicin B
This protocol outlines the methodology for purifying Tiacumicin B from a fermentation broth or a partially purified mixture containing related substances such as this compound.
Step 1: Initial Sample Preparation
The process can start from a filtered fermentation broth.[2] This broth can be pre-purified through methods like extraction with a water-immiscible solvent to remove compounds with significantly different polarities before chromatography.[1]
Step 2: First Hydrophobic Interaction Chromatography (HIC)
The goal of this step is to increase the purity of Tiacumicin B from a starting point of around 40% to approximately 80%.[3]
-
Column & Resin: Pack a chromatography column with a suitable styrene-divinylbenzene resin (e.g., HP20SS).[3]
-
Loading: Adjust the pH of the liquid containing Tiacumicin B to a range of 2.0 to 8.0 (preferably 2.5 to 6.5) and load it onto the column.[1][3]
-
Washing (Eluting Impurities): Wash the column with a mixture of water and an organic solvent (e.g., acetonitrile) at a specific pH. For this first step, a pH range of 5.0 to 6.5 is used.[3] The percentage of the organic solvent is kept in a range (e.g., 10-48% acetonitrile) where impurities are eluted, but Tiacumicin B remains bound to the resin.[3]
-
Elution (Collecting Tiacumicin B): Elute Tiacumicin B by increasing the concentration of the organic solvent (e.g., 50-55% acetonitrile) while maintaining the pH.[3]
-
Fraction Collection & Analysis: Collect the eluate in fractions and analyze each fraction for purity using HPLC. Combine the fractions that meet the desired purity level (e.g., >75%).[3]
Step 3: Second Hydrophobic Interaction Chromatography (HIC)
This step is designed to further purify Tiacumicin B from approximately 80% to a final purity of 95% or greater.[1][3]
-
Preparation: The combined and concentrated fractions from the first step are used as the load for the second column. The solvent may be removed and the residue redissolved before loading.
-
Column & Resin: A column with the same type of resin can be used.
-
Loading: Load the partially purified Tiacumicin B solution onto the column at a pH between 2.0 and 8.0.[1]
-
Washing & Elution (Different pH): The critical difference in this step is the use of a lower pH for the mobile phase, typically between 2.5 and 3.5.[3]
-
Fraction Collection & Analysis: Again, collect fractions and analyze for purity. Combine the fractions with a purity of >95%.[3]
Step 4: Final Isolation
The final purified Tiacumicin B can be isolated from the combined fractions using standard procedures like insolubilization with an anti-solvent or crystallization.[1][3]
Data Summary
The following table summarizes the expected purity improvements throughout the two-step HIC process.
| Purification Stage | Starting Purity (Approx.) | Ending Purity (Approx.) | Key Parameters |
| First HIC Step | 40% | 80% or more | Elution pH: 5.0 - 6.5 |
| Second HIC Step | 80% | 95% or more | Elution pH: 2.5 - 3.5 |
Visual Workflow for Tiacumicin B Purification
Caption: Overall workflow for the purification of Tiacumicin B using two sequential HIC steps at different pH values.
Troubleshooting Guide
Q: My final product purity is below 95%. What could be the issue?
-
A1: Inefficient pH Control. The separation of impurities is highly dependent on the differential pH between the two HIC steps.[3] Ensure that your buffer systems are robust and that the pH of your mobile phases is accurately measured and maintained throughout the chromatographic run.
-
A2: Incomplete Impurity Elution. The wash steps are crucial for removing impurities before eluting the target compound. You may need to optimize the duration of the wash step (measured in bed volumes) or slightly adjust the organic solvent concentration during the wash to ensure all weakly bound impurities are removed.
-
A3: Poor Fractionation. The collection of fractions during the elution phase must be precise. Broad fractions can lead to the inclusion of impurities that elute close to Tiacumicin B. Try collecting smaller, more numerous fractions and analyze them carefully before pooling.
Q: The recovery or yield of Tiacumicin B is very low. What are possible causes?
-
A1: Incorrect Elution Conditions. If the organic solvent concentration during the elution step is too low, Tiacumicin B may not fully dissociate from the resin, leading to poor recovery.[2] Consider performing a gradient elution or a step-gradient with a slightly higher final concentration of the organic solvent.
-
A2: pH Outside Optimal Range. The binding of Tiacumicin B to the HIC resin is pH-dependent. If the loading pH is incorrect, the compound may not bind efficiently to the column, causing it to be lost in the flow-through.[1] Verify the pH of your loading material.
-
A3: Product Precipitation. Tiacumicin B may precipitate on the column or in the tubing if the solvent conditions are not optimal, especially during solvent transitions. Ensure that the concentration of the product in the loaded solution is not excessively high.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues during Tiacumicin B purification.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Tiacumicin C
Welcome to the Technical Support Center for Tiacumicin C Production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage batch-to-batch variability during the fermentation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound production?
Batch-to-batch variability in this compound production can arise from several factors throughout the manufacturing process. These can be broadly categorized into three main areas:
-
Upstream Processing (Fermentation):
-
Inoculum Quality: Inconsistent age, size, or metabolic activity of the seed culture.
-
Media Composition: Variations in the quality and concentration of raw materials such as carbon and nitrogen sources.[1][2]
-
Fermentation Parameters: Fluctuations in pH, temperature, dissolved oxygen levels, and agitation rate.[3][4][5]
-
Precursor Availability: Inconsistent supply of biosynthetic precursors.
-
-
Downstream Processing (Purification):
-
Extraction Efficiency: Variability in the extraction of this compound from the fermentation broth.
-
Chromatography Performance: Inconsistent resin quality, loading, and elution conditions.[6]
-
Filtration and Concentration Steps: Membrane fouling and inconsistent performance of filtration systems.
-
-
Analytical Characterization:
-
Method Variability: Inconsistencies in analytical methods used for in-process control and final product analysis.
-
Q2: How do variations in fermentation parameters specifically affect this compound production?
Variations in key fermentation parameters can significantly impact the yield, purity, and impurity profile of this compound.
-
pH: The pH of the fermentation medium influences microbial growth and the activity of biosynthetic enzymes. Deviations from the optimal pH range can lead to reduced this compound production and the formation of degradation products.[7][8]
-
Temperature: Temperature affects the growth rate of the producing microorganism and the stability of this compound.[4][9] Higher temperatures can sometimes enhance production rates but may also increase the degradation of the product.[10]
-
Dissolved Oxygen (DO): As an aerobic fermentation, maintaining a consistent DO level is critical. Low DO can limit microbial growth and this compound synthesis, while excessive DO can lead to oxidative stress and the formation of unwanted byproducts.[3][11]
Q3: What are the common impurities associated with this compound, and how can they be monitored?
Common impurities in this compound production can include related substances (structurally similar molecules), degradation products, and process-related impurities from the fermentation medium or downstream processing.
Common Impurity Types:
-
Related Substances: Analogs of this compound with slight structural modifications.
-
Degradation Products: Formed due to instability of this compound under certain pH or temperature conditions.[12]
-
Process-Related Impurities: Residual solvents, reagents, or components from the fermentation broth.
Monitoring Techniques: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring this compound purity and impurity profiling. A well-developed, stability-indicating HPLC method can separate this compound from its potential impurities and degradation products.[1][12]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Suboptimal Fermentation pH | Monitor pH throughout the fermentation. Implement automated pH control to maintain it within the optimal range (e.g., pH 6.5-7.5). Conduct small-scale studies to determine the precise optimal pH for your strain. |
| Inconsistent Fermentation Temperature | Ensure precise temperature control of the bioreactor. Validate temperature probes and control systems regularly. Evaluate the effect of slight temperature shifts (e.g., ± 2°C) on this compound production in pilot runs. |
| Insufficient Dissolved Oxygen | Optimize agitation and aeration rates to maintain a consistent DO level (e.g., 20-60% saturation).[13] Consider using oxygen-enriched air if necessary. |
| Poor Inoculum Quality | Standardize the seed culture preparation protocol, including culture age, cell density, and number of passages. Visually inspect the seed culture for any morphological changes before inoculation. |
| Variability in Raw Materials | Source raw materials from qualified vendors with tight specifications. Perform incoming quality control checks on critical media components. Consider using chemically defined media to reduce variability.[2] |
| Limited Precursor Supply | Investigate the impact of feeding key precursors (e.g., specific amino acids or short-chain fatty acids) during fermentation.[12] Develop a precursor feeding strategy based on the biosynthetic pathway of this compound. |
Issue 2: High Levels of Impurities
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Product Degradation during Fermentation | Optimize fermentation parameters (pH, temperature) to minimize the formation of degradation products.[12] Consider harvesting the fermentation broth at an earlier time point if degradation is significant in the later stages. |
| Inefficient Downstream Purification | Optimize the purification protocol, particularly the chromatography steps.[6] Evaluate different chromatography resins and elution conditions. Ensure proper validation of the purification process. |
| Co-elution of Impurities during HPLC Analysis | Re-validate the HPLC method to ensure it is stability-indicating and can resolve this compound from all known impurities.[1][12] Adjust mobile phase composition, gradient, or column chemistry if necessary. |
| Contamination from Equipment or Solvents | Ensure thorough cleaning and sterilization of all equipment. Use high-purity solvents and reagents for both production and analysis. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity and Impurity Profiling
This protocol provides a general framework for a stability-indicating RP-HPLC method. It should be optimized and validated for your specific application.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute this compound and its impurities. A typical gradient might be: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-35 min (80-20% B), 35-40 min (20% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by a reference standard.
-
Quantify impurities by comparing their peak areas to the peak area of the this compound standard (using relative response factors if known) or by using external standards for known impurities.
Protocol 2: Downstream Purification of this compound
This protocol outlines a general multi-step purification process.[6]
1. Broth Pre-treatment:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
2. Extraction:
-
Extract this compound from the supernatant or the whole broth using a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract under reduced pressure.
3. Initial Purification (e.g., Solid-Phase Extraction):
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a solid-phase extraction (SPE) column.
-
Wash the column with a non-polar solvent to remove highly non-polar impurities.
-
Elute this compound with a solvent of intermediate polarity.
4. Chromatographic Purification:
-
Perform one or more rounds of column chromatography (e.g., silica gel or reverse-phase) to separate this compound from closely related impurities. A gradient elution is typically used.
5. Crystallization:
-
Crystallize the purified this compound from a suitable solvent system to obtain a high-purity final product.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: General downstream processing workflow for this compound.
References
- 1. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of media and temperature for enhanced antimicrobial production by bacteria associated with Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
- 6. US9045515B2 - Procedure for the purification of tiacumicin B - Google Patents [patents.google.com]
- 7. rroij.com [rroij.com]
- 8. ijpsm.com [ijpsm.com]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. Optimization of Bacteriocin Production by Batch Fermentation of Lactobacillus plantarum LPCO10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability Indicating HPLC Determination of Tigecycine in Pharmaceutical Dosage Forms - IJPRS [ijprs.com]
- 13. Characterization of tiacumicin B biosynthetic gene cluster affording diversified tiacumicin analogues and revealing a tailoring dihalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tiacumicin C Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Tiacumicin C dosage in animal models of Clostridioides difficile infection (CDI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, similar to its better-known analog Tiacumicin B (Fidaxomicin), is a macrocyclic antibiotic that inhibits bacterial RNA polymerase.[1][2] It specifically binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands required for transcription.[1] This action traps the RNA polymerase in an "open-clamp" state, thereby inhibiting the initiation of RNA synthesis.[3] This mechanism is distinct from other antibiotic classes, such as vancomycin, which inhibits cell wall synthesis.[4]
Q2: What is the spectrum of activity for this compound?
A2: this compound has a narrow spectrum of activity, primarily targeting Gram-positive anaerobes, with potent bactericidal activity against Clostridioides difficile.[5] It has been shown to have minimal impact on the normal gut microflora, which is a significant advantage in treating CDI and reducing recurrence rates.[6]
Q3: Is this compound systemically absorbed after oral administration?
A3: No, this compound exhibits minimal systemic absorption following oral administration.[7] Studies in hamsters have shown that even with high oral doses (25 mg/kg), the compound is not detectable in the serum.[5] However, it reaches very high concentrations in the cecum, the primary site of C. difficile infection.[5]
Q4: What are the typical effective dosage ranges for this compound in animal models of CDI?
A4: In the hamster model of clindamycin-induced CDI, oral therapy with this compound at dosages of 0.2, 1, and 5 mg/kg of body weight resulted in 100% protection of the animals.[5] The choice of dosage may depend on the specific animal model, the severity of the infection, and the C. difficile strain used.
Q5: How is this compound typically formulated for oral administration in animal studies?
A5: this compound is poorly soluble in water.[2] For animal studies, it is often administered as an oral suspension. The commercial formulation of its analog, fidaxomicin (Dificid®), is provided as granules for reconstitution with purified water to form an oral suspension.[4][8] For preclinical studies, researchers may need to prepare a similar suspension, potentially using a suitable vehicle to ensure homogeneity and accurate dosing.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Efficacy (e.g., no reduction in mortality or clinical scores) | 1. Improper drug administration: Due to its poor solubility, the drug may not have been adequately suspended, leading to inaccurate dosing. The gavage technique may have been performed incorrectly. 2. Sub-therapeutic dosage: The chosen dose may be too low for the specific animal model or the virulence of the C. difficile strain. 3. Degradation of this compound: The compound may have degraded due to improper storage or handling of the suspension. | 1. Optimize formulation and administration: Ensure this compound is homogeneously suspended before each administration. Shake the suspension vigorously.[8] Consider using a vehicle that aids in suspension. For oral gavage, ensure proper technique to avoid accidental administration into the trachea.[9] 2. Perform a dose-ranging study: Test a range of doses (e.g., 0.2, 1, 5, and 10 mg/kg) to determine the minimal effective dose for your specific experimental conditions.[5] 3. Verify compound stability: Prepare fresh suspensions regularly. Store the stock compound and suspensions according to the manufacturer's recommendations, typically refrigerated for reconstituted suspensions.[8] |
| High Variability in Animal Responses | 1. Inconsistent drug dosage: Non-homogeneous suspension can lead to different animals receiving different amounts of the active compound. 2. Variability in the severity of infection: The antibiotic pre-treatment or the C. difficile challenge may not have been uniform across all animals. | 1. Ensure consistent suspension: Vigorously shake the stock suspension before drawing each dose to ensure uniformity.[8] 2. Standardize the infection protocol: Ensure all animals receive the same antibiotic pre-treatment and a consistent dose of C. difficile spores or vegetative cells. Monitor water consumption if the pre-treatment antibiotic is in the drinking water. |
| Unexpected Animal Mortality (not related to CDI) | 1. Aspiration during oral gavage: Incorrect gavage technique can lead to lung injury and death. 2. Toxicity of the vehicle: The vehicle used to suspend this compound may have toxic effects. | 1. Refine gavage technique: Ensure personnel are properly trained in oral gavage for the specific animal species. Use appropriately sized gavage needles.[9] 2. Vehicle toxicity study: If using a custom vehicle, run a control group of animals that receive only the vehicle to rule out any inherent toxicity. |
| Difficulty in Preparing a Homogeneous Suspension | 1. Poor water solubility of this compound: The compound is known to be poorly soluble in aqueous solutions.[2] | 1. Follow reconstitution protocols: If using a commercial formulation, adhere strictly to the reconstitution instructions.[4][8] 2. Use of suspending agents: For custom formulations, consider the use of pharmaceutically acceptable suspending agents. 3. Vigorous shaking: Ensure the bottle is shaken vigorously in a horizontal position for an adequate duration to ensure all granules are suspended.[8] |
Data Presentation
Table 1: In Vitro Activity of this compound against C. difficile
| Compound | MIC Range (µg/mL) against 15 strains of C. difficile |
| This compound | 0.25 - 1 |
| Tiacumicin B | 0.12 - 0.25 |
| Vancomycin | 0.5 - 1 |
Data from Swanson et al., 1991[5]
Table 2: In Vivo Efficacy of this compound in a Hamster Model of CDI
| Treatment Group (Oral Dosage) | Animal Survival Rate (%) |
| This compound (0.2 mg/kg) | 100 |
| This compound (1 mg/kg) | 100 |
| This compound (5 mg/kg) | 100 |
| Vancomycin (5 mg/kg) | Prolonged survival, but did not prevent fatal colitis |
Data from Swanson et al., 1991, for C. difficile ATCC 9689 strain[5]
Table 3: Pharmacokinetic Parameters of this compound in Hamsters
| Parameter | Value |
| Serum Concentration (after 25 mg/kg oral dose) | Not Detected |
| Cecal Concentration (after 25 mg/kg oral dose) | 285 µg/mL |
Data from Swanson et al., 1991[5]
Experimental Protocols
1. Hamster Model of Clostridioides difficile Infection
This protocol is based on methodologies used to evaluate the in vivo efficacy of antibiotics against CDI.
-
Animal Model: Male Golden Syrian hamsters.
-
Induction of Susceptibility:
-
Administer a single subcutaneous injection of clindamycin at 10 mg/kg, 24 hours prior to infection.[10]
-
-
Infection:
-
On the day of infection (Day 0), inoculate the hamsters by oral gavage with approximately 10^5 - 10^6 CFU of a toxigenic C. difficile strain (vegetative cells or spores).[10]
-
-
Treatment:
-
Begin treatment with this compound (or vehicle control) 24 hours post-infection.
-
Prepare a homogeneous oral suspension of this compound in a suitable vehicle (e.g., purified water).
-
Administer the assigned dose (e.g., 0.2, 1, 5 mg/kg) by oral gavage once daily for a specified duration (e.g., 5-10 days).
-
-
Monitoring:
-
Monitor animals daily for clinical signs of CDI, including diarrhea, weight loss, and mortality, for a period of up to 21 days.
-
At the time of death or at the end of the study, cecal contents can be collected to test for the presence of C. difficile toxins A and B.[10]
-
2. Mouse Model of Clostridioides difficile Infection
-
Animal Model: C57BL/6 mice.
-
Induction of Susceptibility:
-
Administer an antibiotic cocktail in the drinking water for 3-5 days. A common cocktail includes kanamycin, gentamicin, colistin, metronidazole, and vancomycin.[9] Alternatively, cefoperazone (0.25 mg/mL) in the drinking water for 5 days can be used.[8]
-
Administer a single intraperitoneal injection of clindamycin (10 mg/kg) one day before infection.[9]
-
-
Infection:
-
Treatment:
-
Initiate treatment with this compound (or vehicle control) at a specified time point post-infection.
-
Administer the prepared oral suspension of this compound at the desired dosage via oral gavage daily for the planned treatment course.
-
-
Monitoring:
-
Monitor the animals daily for weight loss and signs of diarrhea. A clinical scoring system can be used to assess disease severity.[4]
-
Collect fecal samples to quantify C. difficile shedding.
-
Monitor survival for the duration of the experiment.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on bacterial transcription.
Caption: General experimental workflow for CDI animal models.
Caption: Troubleshooting logic for lack of efficacy in this compound studies.
References
- 1. uspnf.com [uspnf.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. In vitro activity of fidaxomicin and combinations of fidaxomicin with other antibiotics against Clostridium perfringens strains isolated from dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicines.org.uk [medicines.org.uk]
- 5. In vitro and in vivo evaluation of tiacumicins B and C against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Tiacumicin C and Tiacumicin B (Fidaxomicin)
In the landscape of antibacterial drug development, particularly for the treatment of Clostridium difficile infections (CDI), the tiacumicin family of macrolides has garnered significant attention. This guide provides a detailed comparison of the antibacterial activity of two prominent members of this family: Tiacumicin C and its close analog, Tiacumicin B, commercially known as fidaxomicin. This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.
Chemical Structures: A Subtle Distinction
Tiacumicin B (fidaxomicin) and this compound are structurally very similar 18-membered macrolide antibiotics. Both share the same molecular formula, C52H74Cl2O18, indicating they are isomers. The key structural difference lies in the configuration of a double bond within the macrolide ring. Tiacumicin B possesses a (3E,5E) configuration in this part of the ring, whereas this compound has a (3Z,5E) configuration. This subtle change in stereochemistry influences their biological activity.
Tiacumicin B (Fidaxomicin) Structure:
This compound Structure:
Comparative Antibacterial Activity: In Vitro Efficacy
A key measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Comparative studies have shown that while both tiacumicins are potent against C. difficile, Tiacumicin B (fidaxomicin) generally exhibits greater in vitro activity.
A study by Swanson et al. evaluated the MICs of both compounds against 15 strains of C. difficile. The results demonstrated that Tiacumicin B inhibited these strains at concentrations ranging from 0.12 to 0.25 µg/mL. In contrast, this compound required slightly higher concentrations, with MICs ranging from 0.25 to 1 µg/mL[1]. This suggests that the (3E,5E) configuration of Tiacumicin B is more favorable for its antibacterial action against this pathogen. For context, the same study reported MICs for vancomycin, a standard treatment for CDI, to be between 0.5 and 1 µg/mL[1].
| Antibiotic | Organism | Number of Strains | MIC Range (µg/mL) |
| Tiacumicin B (Fidaxomicin) | Clostridium difficile | 15 | 0.12 - 0.25[1] |
| This compound | Clostridium difficile | 15 | 0.25 - 1[1] |
| Vancomycin | Clostridium difficile | 15 | 0.5 - 1[1] |
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The antibacterial effect of the tiacumicin class of antibiotics stems from their ability to inhibit bacterial transcription. Tiacumicin B (fidaxomicin) has been shown to be a potent inhibitor of bacterial RNA polymerase (RNAP), the enzyme responsible for synthesizing RNA from a DNA template. By binding to the RNAP, fidaxomicin prevents the initiation of transcription, ultimately leading to bacterial cell death. Given their structural similarity, this compound is presumed to share this mechanism of action, targeting the same essential enzymatic pathway.
Caption: Mechanism of action of Tiacumicins.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented were determined using a standardized broth microdilution method, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.
Experimental Workflow:
Caption: Workflow for MIC determination.
Detailed Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of Tiacumicin B and this compound are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in an appropriate anaerobic broth medium, such as supplemented Brucella broth, within the wells of a 96-well microtiter plate.
-
Inoculum Preparation: The C. difficile strains to be tested are cultured on appropriate solid media under anaerobic conditions. Colonies are then used to prepare a bacterial suspension in broth, which is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the standardized bacterial suspension. Positive control wells (containing bacteria and broth but no antibiotic) and negative control wells (containing broth only) are also included. The plates are then incubated in an anaerobic environment at 37°C for 24 to 48 hours.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
In Vivo Efficacy in a Hamster Model of Colitis
The in vivo activity of the tiacumicins was assessed in a hamster model of antibiotic-associated colitis, a standard preclinical model for CDI.
Methodology Overview:
-
Induction of Susceptibility: Golden Syrian hamsters are treated with an oral dose of clindamycin to disrupt their normal gut flora, making them susceptible to C. difficile infection.
-
Infection: Twenty-four hours after clindamycin administration, the hamsters are challenged with an oral dose of a toxigenic strain of C. difficile.
-
Treatment: A few hours after the bacterial challenge, oral treatment with Tiacumicin B, this compound, or a control vehicle is initiated and typically continued for a specified number of days.
-
Monitoring: The animals are monitored daily for signs of illness (e.g., diarrhea, lethargy, weight loss) and survival. The primary endpoint is typically the prevention of fatal colitis.
In the study by Swanson et al., both Tiacumicin B and C were shown to be highly effective in this model, protecting 100% of the hamsters from fatal colitis at doses as low as 0.2 mg/kg/day when challenged with C. difficile ATCC 9689[1].
Conclusion
Both this compound and Tiacumicin B (fidaxomicin) are potent inhibitors of Clostridium difficile. However, the available data indicates that Tiacumicin B (fidaxomicin) possesses a modest but consistent advantage in in vitro antibacterial activity, as evidenced by its lower MIC values. This difference is attributed to a subtle variation in the stereochemistry of the macrolide ring. Both compounds share a common mechanism of action, the inhibition of bacterial RNA polymerase, and demonstrate excellent in vivo efficacy in a preclinical model of CDI. For researchers and drug developers, this comparative analysis underscores the critical role that stereochemistry can play in the potency of macrolide antibiotics and highlights the therapeutic potential of the tiacumicin class.
References
Tiacumicin C vs. Vancomycin: A Comparative Analysis of Efficacy Against Clostridium difficile
A comprehensive review of experimental data underscores the comparative efficacy of Tiacumicin C, also known as fidaxomicin, and vancomycin in the treatment of Clostridium difficile infection (CDI). While both antibiotics are effective in achieving clinical cure, fidaxomicin demonstrates a significant advantage in reducing the rate of CDI recurrence. This guide provides a detailed comparison of their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes the underlying mechanisms of action.
Quantitative Comparison of Efficacy
The following table summarizes the key efficacy data from comparative studies of this compound (fidaxomicin) and vancomycin.
| Efficacy Parameter | This compound (Fidaxomicin) | Vancomycin | Key Findings & Citations |
| In Vitro Activity (MIC) | Tiacumicins B and C show potent in vitro activity against C. difficile.[1] | ||
| MIC Range | 0.25 - 1 µg/mL | 0.5 - 1 µg/mL | Against 15 strains of C. difficile.[1] |
| MIC50 | 0.06 - 0.25 µg/mL | Not specified in these results | Fidaxomicin demonstrates potent activity against C. difficile.[2] |
| MIC90 | 0.125 - 0.5 µg/mL | 2.0 µg/mL | Fidaxomicin shows a lower MIC90 compared to vancomycin.[2][3] |
| Clinical Efficacy (Initial Cure) | Both drugs are effective for initial clinical cure. | ||
| Clinical Cure Rate (Phase 3 Trial) | 88.2% (modified intention-to-treat) | 85.8% (modified intention-to-treat) | Fidaxomicin was non-inferior to vancomycin for clinical cure.[4][5] |
| 92.1% (per-protocol) | 89.8% (per-protocol) | [4][5] | |
| Clinical Cure with Concomitant Antibiotics | 73% | 62.9% | Numerically higher but not statistically significant difference in one study.[6] |
| CDI Recurrence Rate | Fidaxomicin is associated with significantly lower recurrence rates. | ||
| Recurrence Rate (Phase 3 Trial) | 15.4% (modified intention-to-treat) | 25.3% (modified intention-to-treat) | A significant reduction in recurrence was observed with fidaxomicin.[4][5] |
| 13.3% (per-protocol) | 24.0% (per-protocol) | [4][5] | |
| Recurrence Rate (EXTEND Study) | Significantly lower | Higher | Recurrence rates were almost 10 times lower with an extended-pulsed fidaxomicin regimen.[7][8] |
| Global Cure Rate (Cure without Recurrence) | Fidaxomicin demonstrates a higher global cure rate. | ||
| Global Cure Rate (Phase 3 Trial) | 74.6% (modified intention-to-treat) | 64.1% (modified intention-to-treat) | Significantly higher global cure rates were observed with fidaxomicin.[4] |
| 77.7% (per-protocol) | 67.1% (per-protocol) | [4] | |
| Sustained Clinical Response | Fidaxomicin shows a higher rate of sustained response. | ||
| 4-week Sustained Response | 71.7% | 58.2% | A real-world study of Medicare beneficiaries showed a 13.5% higher rate for fidaxomicin.[9] |
| 8-week Sustained Response | 63.2% | 50.0% | The same study showed a 13.2% higher rate for fidaxomicin at 8 weeks.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key comparative experiments.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the agar dilution method for determining the MIC of this compound and vancomycin against C. difficile.
1. Bacterial Strains and Culture Conditions:
-
A panel of clinically relevant C. difficile isolates is used.
-
Strains are subcultured on Brucella agar supplemented with hemin, vitamin K1, and 5% sheep blood.[10]
-
Cultures are incubated in an anaerobic chamber at 37°C for 48 hours.[10]
2. Antimicrobial Agent Preparation:
-
Stock solutions of this compound and vancomycin are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antibiotic are prepared to achieve a range of final concentrations in the agar plates.
3. Agar Plate Preparation:
-
The appropriate volume of each antibiotic dilution is added to molten and cooled (45-50°C) Brucella agar.
-
The agar is poured into petri dishes and allowed to solidify.
4. Inoculum Preparation:
-
C. difficile colonies from a fresh culture are suspended in saline to a turbidity equivalent to a 1 McFarland standard.[10]
5. Inoculation and Incubation:
-
The bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Plates are incubated under anaerobic conditions at 37°C for 48 hours.[10]
6. MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
-
A control plate without any antibiotic is included to ensure bacterial viability.
Clinical Trial Protocol: Phase 3, Randomized, Double-Blind Study
This protocol describes a typical design for a clinical trial comparing the efficacy and safety of this compound (fidaxomicin) and vancomycin for the treatment of CDI.
1. Patient Population:
-
Adult patients with a confirmed diagnosis of CDI, defined by the presence of diarrhea (≥3 unformed stools in 24 hours) and a positive stool test for toxigenic C. difficile.[5][11]
2. Study Design:
-
A multicenter, randomized, double-blind, non-inferiority design is employed.[5]
-
Patients are randomly assigned to one of two treatment arms.
3. Treatment Regimens:
-
Fidaxomicin arm: 200 mg administered orally twice daily for 10 days.[5]
-
Vancomycin arm: 125 mg administered orally four times daily for 10 days.[5][12]
4. Efficacy Endpoints:
-
Primary Endpoint: Clinical Cure. This is defined as the resolution of diarrhea and no further requirement for CDI therapy two days after completing the 10-day treatment course.[5]
-
Secondary Endpoint: Recurrence. This is defined as the return of CDI symptoms and a positive toxin test within four weeks of completing therapy.[5]
-
Global Cure: This is defined as clinical cure without a subsequent recurrence.[5]
5. Safety Assessment:
-
Adverse events are monitored and recorded throughout the study and for a specified follow-up period.
6. Statistical Analysis:
-
Non-inferiority of fidaxomicin to vancomycin for clinical cure is assessed using a prespecified margin.
-
Superiority of fidaxomicin for reducing recurrence is evaluated using appropriate statistical tests.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and vancomycin contribute to their differing efficacy profiles, particularly concerning CDI recurrence.
This compound (Fidaxomicin): Inhibition of Bacterial RNA Polymerase
Fidaxomicin is a macrocyclic antibiotic that inhibits the synthesis of RNA by bacterial RNA polymerase.[2][13] It binds to the "switch region" of the RNA polymerase, preventing the separation of DNA strands and the initiation of transcription.[2] This bactericidal action is highly specific to C. difficile and has minimal impact on the normal gut microbiota.[2] This specificity is thought to contribute to the lower rates of CDI recurrence. Furthermore, fidaxomicin and its active metabolite, OP-1118, have been shown to inhibit the production of toxins A and B by C. difficile in vitro.[2][14]
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that disrupts the formation of the bacterial cell wall.[13][15] It binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors.[16][17] This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby inhibiting cell wall formation and leading to bacterial cell death. Vancomycin has a broader spectrum of activity against Gram-positive bacteria compared to fidaxomicin, which can lead to more significant disruption of the normal gut flora.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound and vancomycin in a clinical setting.
References
- 1. In vitro and in vivo evaluation of tiacumicins B and C against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Fidaxomicin versus vancomycin for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Open-Label, Randomized Trial Comparing Fidaxomicin With Oral Vancomycin for the Treatment of Clostridioides difficile Infection in Hospitalized Patients Receiving Concomitant Antibiotics for Concurrent Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. contagionlive.com [contagionlive.com]
- 9. hcplive.com [hcplive.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. asm.org [asm.org]
- 12. Vancomycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Clostridioides (Clostridium) Difficile Colitis Medication: Antibiotics, Other, Glycopeptides, Macrolides, Fecal Microbiota Transplantation [emedicine.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. Genetic Mechanisms of Vancomycin Resistance in Clostridioides difficile: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. go.drugbank.com [go.drugbank.com]
Validating the Antibacterial Efficacy of Synthetic Tiacumicin C Against Clostridioides difficile
A Comparative Analysis with Tiacumicin B (Fidaxomicin) and Vancomycin
This guide provides a comparative analysis of the antibacterial activity of synthetic Tiacumicin C against Clostridioides difficile, a leading cause of antibiotic-associated diarrhea. The performance of this compound is evaluated against its close analog Tiacumicin B (commercially known as Fidaxomicin) and the standard-of-care antibiotic, Vancomycin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel antimicrobial agents.
Comparative Antibacterial Activity
The in vitro potency of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against various strains of Clostridioides difficile. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below summarizes the comparative MIC ranges for this compound, Tiacumicin B, and Vancomycin.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges against Clostridioides difficile
| Antibiotic | MIC Range (µg/mL) |
| This compound | 0.25 - 1.0[1][2] |
| Tiacumicin B (Fidaxomicin) | 0.12 - 0.25[1][2] |
| Vancomycin | 0.5 - 1.0[1][2] |
Data sourced from Swanson et al., 1991.[1][2]
The data indicates that this compound exhibits potent activity against C. difficile, with an MIC range comparable to that of Vancomycin. Tiacumicin B (Fidaxomicin) demonstrated the most potent activity in this study.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Tiacumicins exert their antibacterial effect through a targeted mechanism of action, inhibiting the essential process of bacterial transcription.[3] Unlike some other classes of antibiotics, Tiacumicins do not directly target DNA or protein synthesis. Instead, they bind to the "switch region" of the bacterial RNA polymerase (RNAP).[5] This binding prevents the necessary conformational changes in the DNA:RNA clamp of the enzyme, which are critical for the initial separation of the double-stranded DNA to form a transcription bubble. By trapping the RNAP in an open-clamp conformation, Tiacumicins effectively halt the initiation of transcription, leading to the cessation of mRNA synthesis and ultimately, bacterial cell death. This mechanism is distinct from that of other RNAP inhibitors like rifamycins, which bind to a different site on the enzyme.
Experimental Protocols
The following protocols are representative of the methods used to determine the antibacterial activity of this compound and are based on established standards for anaerobic bacteria.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of synthetic this compound against Clostridioides difficile can be determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[6][7][8]
-
Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is prepared and autoclaved.
-
Preparation of Antibiotic Plates: A stock solution of synthetic this compound is prepared in a suitable solvent. Serial twofold dilutions of the antibiotic are made and added to molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify. Control plates containing no antibiotic are also prepared.
-
Inoculum Preparation: C. difficile strains are grown in an anaerobic environment on supplemented Brucella agar for 48 hours. Colonies are then suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The standardized bacterial suspension is applied to the surface of the antibiotic-containing and control agar plates using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
While MBC data for this compound is not currently available, the following protocol outlines the standard procedure for its determination.
-
Perform MIC Assay: An MIC assay is performed as described above using a broth microdilution method.
-
Subculturing: Following the incubation period for the MIC assay, a small aliquot (e.g., 10 µL) is taken from the wells of the microtiter plate that show no visible growth.
-
Plating: The aliquots are plated onto antibiotic-free supplemented Brucella agar plates.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 48-72 hours.
-
MBC Determination: The MBC is determined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.
Conclusion
Synthetic this compound demonstrates promising in vitro activity against Clostridioides difficile, with potency comparable to the clinically used antibiotic Vancomycin. Its mechanism of action, the inhibition of bacterial RNA polymerase, is a well-validated target for antibacterial drug development. Further studies to determine the bactericidal or bacteriostatic nature of this compound and its in vivo efficacy are warranted to fully establish its potential as a therapeutic agent for the treatment of C. difficile infections.
References
- 1. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. merckconnect.com [merckconnect.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
Tiacumicin C: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Tiacumicin C with other clinically relevant antibiotics. The information presented is supported by experimental data to aid in research and drug development efforts focused on antimicrobial agents.
Executive Summary
Tiacumicins are a group of 18-membered macrolide antibiotics with potent activity against Clostridioides difficile, a leading cause of antibiotic-associated diarrhea. This guide focuses on this compound and its cross-resistance profile in comparison to its more studied analog, Tiacumicin B (frequently referred to as fidaxomicin), and other standard-of-care antibiotics. The available data indicates a lack of cross-resistance between tiacumicins and other major antibiotic classes, which is attributed to their unique mechanism of action.
Quantitative Data on Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Tiacumicin B, and Vancomycin against various strains of Clostridioides difficile. This data is crucial for understanding the comparative in vitro potency of these compounds.
| Antibiotic | Clostridioides difficile (15 strains) MIC Range (µg/mL) |
| This compound | 0.25 - 1.0[1] |
| Tiacumicin B (Fidaxomicin) | 0.12 - 0.25[1] |
| Vancomycin | 0.5 - 1.0[1] |
Data extracted from Swanson et al. (1991).[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical experimental procedure for assessing antimicrobial susceptibility. The data presented in this guide was obtained using a broth microdilution method, a standard technique for which the Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines.
Broth Microdilution Method for Anaerobic Bacteria (based on CLSI M11-A8 Guidelines)
This protocol outlines the general procedure for determining the MIC of an antimicrobial agent against anaerobic bacteria, such as Clostridioides difficile.
1. Media Preparation:
-
An appropriate broth medium for anaerobic bacteria, such as Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and sterilized.
-
The broth is pre-reduced by placing it in an anaerobic environment for at least 24 hours prior to use to ensure anaerobic conditions.
2. Antimicrobial Agent Preparation:
-
Stock solutions of the antimicrobial agents (this compound, Tiacumicin B, Vancomycin, etc.) are prepared in a suitable solvent at a high concentration.
-
Serial two-fold dilutions of each antimicrobial agent are prepared in the anaerobic broth in 96-well microtiter plates. The final volume in each well is typically 100 µL.
3. Inoculum Preparation:
-
C. difficile isolates are grown on a suitable agar medium (e.g., Brucella blood agar) under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 37°C for 24-48 hours.
-
Colonies are then suspended in a pre-reduced broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
The plates are incubated under anaerobic conditions at 37°C for 48 hours.
5. MIC Determination:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Cross-Resistance Profile and Mechanism of Action
The lack of cross-resistance between this compound and other antibiotic classes is a key therapeutic advantage. This is directly related to its specific mechanism of action.
Mechanism of Action: Tiacumicins, including this compound, inhibit the initiation of bacterial RNA synthesis by binding to the beta-subunit of RNA polymerase. This mechanism is distinct from that of other antibiotic classes.
Cross-Resistance Explained:
-
Rifamycins (e.g., Rifampin): While rifamycins also target the beta-subunit of RNA polymerase, they bind to a different site than tiacumicins. Therefore, mutations conferring resistance to rifamycins do not affect the binding of tiacumicins, resulting in a lack of cross-resistance.
-
Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This is a completely different cellular target and pathway than that of tiacumicins.
-
Metronidazole: Metronidazole is a nitroimidazole that, when reduced in anaerobic bacteria, produces cytotoxic byproducts that disrupt DNA and other macromolecules. This mechanism is unrelated to RNA polymerase inhibition.
-
Fluoroquinolones (e.g., Ciprofloxacin): Fluoroquinolones inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.
-
Macrolides (e.g., Erythromycin): Although structurally Tiacumicins are macrolides, they do not inhibit protein synthesis by binding to the 50S ribosomal subunit, which is the mechanism of action for traditional macrolides. This difference in target explains the lack of cross-resistance.
The following diagram illustrates the distinct mechanisms of action and the resulting lack of cross-resistance between this compound and other antibiotic classes.
Figure 1. Mechanisms of Action and Cross-Resistance Relationships.
References
A Comparative Analysis of Tiacumicin C and Rifampicin: Mechanism of Action and Efficacy
A deep dive into the distinct inhibitory mechanisms of two potent RNA polymerase-targeting antibiotics, supported by experimental data and detailed protocols for researchers and drug development professionals.
Tiacumicin C, clinically known as fidaxomicin, and the well-established antibiotic rifampicin both exert their bactericidal effects by targeting the essential bacterial enzyme, RNA polymerase (RNAP). However, a closer examination of their mechanisms reveals distinct molecular interactions and inhibitory consequences. This guide provides a comprehensive comparison of these two antibiotics, presenting quantitative efficacy data, detailed experimental methodologies, and visual representations of their mechanisms to inform research and drug development efforts.
At a Glance: Key Mechanistic Differences
| Feature | This compound (Fidaxomicin) | Rifampicin |
| Target | Bacterial DNA-dependent RNA polymerase | Bacterial DNA-dependent RNA polymerase |
| Binding Site | "Switch region" at the base of the RNAP clamp | Pocket within the β subunit, near the DNA:RNA channel |
| Inhibitory Step | Transcription Initiation: Prevents the formation of the open promoter complex by trapping the RNAP clamp in an open conformation.[1] | Transcription Elongation: Physically blocks the path of the elongating RNA transcript after 2-3 nucleotides have been synthesized.[2] |
| Cross-Resistance | No cross-resistance with rifamycins observed.[3][4] | Resistance often arises from mutations in the rpoB gene, which encodes the β subunit.[5][6] |
Quantitative Analysis: In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (fidaxomicin) and rifampicin against various bacterial strains, with a particular focus on Clostridium difficile, a key target for fidaxomicin.
| Organism | Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Clostridium difficile | This compound (Fidaxomicin) | ≤0.001 - 1 | 0.03 - 0.25 | 0.125 - 0.5 | [6][7][8] |
| Clostridium difficile | Rifampicin | ≤0.002 - >32 | N/A | >32 (for resistant strains) | [5][9] |
| Mycobacterium tuberculosis (drug-sensitive) | This compound (Fidaxomicin) | <1 - 2 | N/A | N/A | [10] |
| Mycobacterium tuberculosis (drug-sensitive) | Rifampicin | <0.0625 - 1 | N/A | N/A | [10] |
| Mycobacterium tuberculosis (MDR) | This compound (Fidaxomicin) | ≤1 - 2 | N/A | N/A | [10] |
| Mycobacterium tuberculosis (MDR) | Rifampicin | ≥1 | N/A | N/A | [10] |
MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of this compound and rifampicin can be visualized through their interaction with the bacterial RNA polymerase during transcription.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and rifampicin.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton agar or other suitable growth medium
-
Stock solutions of this compound and rifampicin
-
Bacterial isolates for testing
-
Sterile petri dishes
-
Anaerobic incubation system
-
Inoculator (e.g., Steers-Foltz replicator)
Procedure:
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding appropriate volumes of the antibiotic stock solution to molten agar before pouring the plates. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum of approximately 105 colony-forming units (CFU) per spot.
-
Inoculation: The surfaces of the antibiotic-containing and control agar plates are inoculated with the bacterial suspension using a replicator.
-
Incubation: The inoculated plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the isolate.
In Vitro Transcription Assay
This protocol provides a general framework for assessing the inhibitory effect of compounds on bacterial RNA polymerase activity.
Objective: To measure the synthesis of RNA from a DNA template in the presence and absence of an inhibitor.
Materials:
-
Purified bacterial RNA polymerase (holoenzyme)
-
Linear DNA template containing a known promoter
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radioactively labeled (e.g., [α-32P]UTP)
-
Transcription buffer (containing MgCl2, DTT, etc.)
-
This compound and rifampicin solutions at various concentrations
-
Stop solution (e.g., formamide loading dye with EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: Transcription reactions are assembled on ice. A typical reaction includes the transcription buffer, DNA template, and RNA polymerase.
-
Inhibitor Addition: The test compounds (this compound or rifampicin) are added to the reaction mixtures at varying concentrations. A control reaction with no inhibitor is also prepared.
-
Initiation of Transcription: The reactions are initiated by the addition of the rNTP mix (containing the radiolabeled nucleotide) and incubated at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: The reactions are stopped by the addition of the stop solution.
-
Analysis of Transcripts: The reaction products are denatured by heating and then separated by size using denaturing PAGE.
-
Visualization and Quantification: The gel is exposed to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA transcripts. The intensity of the bands corresponding to the full-length transcript is quantified to determine the extent of inhibition by the compounds.
DNase I Footprinting Assay
This technique is used to identify the specific DNA binding site of a protein, or in this context, to observe how an antibiotic might alter the interaction of RNA polymerase with promoter DNA.
Objective: To determine the DNA sequence protected by a DNA-binding protein (like RNA polymerase) from cleavage by DNase I.
Materials:
-
DNA fragment of interest (e.g., a promoter region) labeled at one end with a radioactive or fluorescent tag
-
Purified RNA polymerase
-
DNase I
-
DNase I digestion buffer
-
This compound or rifampicin
-
Stop solution (containing EDTA and a denaturing agent)
-
Denaturing polyacrylamide sequencing gel apparatus
-
Autoradiography or fluorescence imaging system
Procedure:
-
Probe Preparation: The DNA fragment is labeled at a single 5' or 3' end.
-
Binding Reaction: The labeled DNA probe is incubated with RNA polymerase in a suitable binding buffer to allow the formation of the RNAP-promoter complex. For inhibitor studies, this compound or rifampicin would be included in this step.
-
DNase I Digestion: A limited amount of DNase I is added to the binding reaction and incubated for a short period to allow for partial, random cleavage of the DNA.
-
Reaction Termination: The digestion is stopped by the addition of the stop solution.
-
DNA Purification: The DNA fragments are purified from the reaction mixture.
-
Gel Electrophoresis: The purified, cleaved DNA fragments are separated on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Analysis: The gel is visualized by autoradiography or fluorescence imaging. The region where the RNA polymerase was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control reaction without the polymerase. The effect of the antibiotics on the formation and nature of this footprint can then be analyzed.
Experimental Workflow for Mechanism of Action Elucidation
The following diagram illustrates a general workflow for characterizing the mechanism of action of a novel antibiotic that targets transcription.
References
- 1. STRUCTURAL BASIS OF TRANSCRIPTION INHIBITION BY FIDAXOMICIN (LIPIARMYCIN A3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Comparative Microbiological Studies of Transcription Inhibitors Fidaxomicin and the Rifamycins in Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Rifampin and Rifaximin Resistance in Clinical Isolates of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Resistance and Reduced Susceptibility in Clostridium difficile: Potential Consequences for Induction, Treatment, and Recurrence of C. difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. High Frequency of Rifampin Resistance Identified in an Epidemic Clostridium difficile Clone from a Large Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tiacumicin C: A Narrow-Spectrum Antibiotic Targeting Clostridium difficile
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive validation of Tiacumicin C as a narrow-spectrum antibiotic, with a primary focus on its efficacy against the pathogenic bacterium Clostridium difficile. This compound belongs to the tiacumicin class of 18-membered macrolide antibiotics, which also includes the FDA-approved drug fidaxomicin (Tiacumicin B).[1][2] This document presents a comparative analysis of this compound with relevant alternative treatments, supported by experimental data and detailed methodologies for key validation assays.
Comparative Efficacy Analysis
The in vitro and in vivo efficacy of this compound has been evaluated against C. difficile, demonstrating potent activity. The following tables summarize the key quantitative data, comparing this compound with its close analog Tiacumicin B (Fidaxomicin) and the standard-of-care antibiotic, Vancomycin.
Table 1: In Vitro Activity against Clostridium difficile
| Antibiotic | MIC Range (µg/mL)[1][2] | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.25 - 1.0 | - | - |
| Tiacumicin B (Fidaxomicin) | 0.12 - 0.25 | - | - |
| Vancomycin | 0.5 - 1.0 | - | - |
MIC50 and MIC90 values are not available for all compounds in the cited literature.
Table 2: In Vivo Efficacy in Hamster Model of C. difficile Colitis
| Treatment Group | Dosage (mg/kg) | Survival Rate (%)[1][3] |
| This compound | 0.2 | 100 |
| 1.0 | 100 | |
| 5.0 | 100 | |
| Tiacumicin B (Fidaxomicin) | 0.2 | 100 |
| 1.0 | 100 | |
| 5.0 | 100 | |
| Vancomycin | 0.2 | 0 |
| 1.0 | 0 | |
| 5.0 | Dose-dependent survival, but did not prevent fatal colitis | |
| Control (No Treatment) | - | 0 |
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Tiacumicins exert their bactericidal effect by inhibiting the initiation of transcription in bacteria.[3] They bind to the bacterial RNA polymerase (RNAP) at a site distinct from that of rifamycins, preventing the separation of DNA strands and the formation of the open promoter complex, a critical step in the initiation of RNA synthesis. This targeted mechanism contributes to their narrow spectrum of activity, primarily affecting Gram-positive anaerobic bacteria like C. difficile while having minimal impact on the broader gut microbiota.[4]
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards and the specific methods used in the validation of tiacumicins.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.
a. Media and Reagents:
-
Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.
-
This compound, Tiacumicin B (Fidaxomicin), and Vancomycin stock solutions.
-
Anaerobic gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
Clostridium difficile strains.
-
0.85% sterile saline.
b. Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in sterile deionized water.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten, cooled (45-50°C) supplemented Brucella agar to achieve the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow to solidify. A no-antibiotic control plate should also be prepared.
-
Prepare a bacterial inoculum by suspending several colonies of a 24-48 hour culture of C. difficile in sterile saline to match a 0.5 McFarland turbidity standard.
-
Further dilute the inoculum 1:10 in saline.
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of the antibiotic-containing and control agar plates.
-
Incubate the plates in an anaerobic chamber at 37°C for 48 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC determination by agar dilution.
Hamster Model of Clostridium difficile Colitis
This in vivo model is a standard for evaluating the efficacy of therapeutics against C. difficile infection.
a. Animals and Housing:
-
Male Golden Syrian hamsters (80-100 g).
-
Individually housed in sterile cages with ad libitum access to food and water.
b. Procedure:
-
Administer a single oral dose of clindamycin (e.g., 10 mg/kg) to induce susceptibility to C. difficile.
-
24 hours after clindamycin administration, orally challenge the hamsters with a standardized inoculum of toxigenic C. difficile spores (e.g., 103-105 CFU).
-
Initiate oral treatment with this compound, Tiacumicin B, Vancomycin, or a vehicle control at specified dosages (e.g., 0.2, 1.0, and 5.0 mg/kg) starting 4-6 hours post-infection and continue for a defined period (e.g., 5-7 days).
-
Monitor the animals at least twice daily for signs of illness (e.g., diarrhea, weight loss, lethargy) and record survival for up to 21 days post-infection.
-
At the end of the study or upon euthanasia of moribund animals, collect cecal contents for bacterial culture and toxin analysis to confirm C. difficile infection.
Caption: Workflow for the hamster model of C. difficile infection.
Conclusion
The available data strongly support the validation of this compound as a potent and narrow-spectrum antibiotic against Clostridium difficile. Its in vitro activity is comparable to that of Vancomycin and its close analog, Fidaxomicin. Notably, in a hamster model of C. difficile colitis, this compound demonstrated superior protective efficacy compared to Vancomycin, which failed to prevent fatal colitis at similar dosages.[1][3] The targeted mechanism of action, inhibition of bacterial RNA polymerase, provides a strong rationale for its narrow spectrum of activity, a desirable characteristic for minimizing disruption to the gut microbiome. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of C. difficile infection.
References
- 1. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 2. Hamster model of antibiotic-induced C. difficile infection. [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Comparison of agar dilution and broth microdilution methods for Clostridium difficile antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Tiacumicin C and Tiacumicin B: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Tiacumicin C and Tiacumicin B, also known as fidaxomicin. The information presented is based on available preclinical and clinical data to support research and development in the field of anti-infectives.
Executive Summary
Tiacumicin B (fidaxomicin) is a narrow-spectrum macrocyclic antibiotic approved for the treatment of Clostridium difficile infection (CDI). Its pharmacokinetic profile is characterized by minimal systemic absorption and high concentrations within the gastrointestinal tract, the site of action. This compound is a closely related 18-membered macrolide and is also a minor metabolite of Tiacumicin B formed through isomerization.[1] Comparative data primarily stems from preclinical studies, which indicate that both compounds exhibit poor systemic absorption while achieving high concentrations locally in the gut.
Data Presentation: Quantitative Pharmacokinetic Parameters
Tiacumicin B (Fidaxomicin) and its Major Metabolite (OP-1118) in Humans
Systemic exposure to Tiacumicin B and its main, active metabolite, OP-1118, is very low following oral administration. The majority of the administered dose remains within the gastrointestinal tract, leading to high fecal concentrations.
| Parameter | Tiacumicin B (Fidaxomicin) | OP-1118 (Metabolite) | Study Population |
| Plasma Cmax (ng/mL) | ~5.2 - 22.8 | ~12.0 - 44.5 | Healthy Adults & CDI Patients |
| Plasma Tmax (hours) | ~1 - 5 | ~1 - 5 | Healthy Adults & CDI Patients |
| Fecal Concentration (µg/g) | 639 - 2710 | 213 - 1210 | CDI Patients |
Data compiled from multiple clinical studies.
Comparative Pharmacokinetics of Tiacumicin B and this compound in a Hamster Model of CDI
A key preclinical study provides a direct comparison of Tiacumicin B and this compound pharmacokinetics in a hamster model of C. difficile infection. This study highlights the similar behavior of both compounds in terms of limited systemic absorption and high concentration at the target site.
| Parameter | Tiacumicin B | This compound |
| Serum Concentration (25 mg/kg oral dose) | Not Detected | Not Detected |
| Cecal Concentration (µg/mL) (25 mg/kg oral dose) | 248 | 285 |
Data from Swanson RN, et al. Antimicrob Agents Chemother. 1991.[2]
Experimental Protocols
In Vivo Pharmacokinetic Study in Hamsters
The following protocol is a summary of the methodology used in the comparative in vivo study by Swanson et al. (1991).[2]
1. Animal Model: Male Syrian golden hamsters.
2. Dosing:
-
A single oral dose of 25 mg/kg of either Tiacumicin B or this compound was administered.
3. Sample Collection:
-
Blood samples were collected to determine serum concentrations.
-
At the time of sacrifice, the cecum was ligated and removed. The cecal contents were collected for analysis.
4. Analytical Method:
-
Serum and cecal contents were assayed for antibiotic concentration using a bioassay.
-
Briefly, samples were extracted and the extracts were applied to agar plates seeded with a susceptible indicator organism.
-
The diameter of the zone of growth inhibition was measured and compared to a standard curve to determine the antibiotic concentration.
Signaling Pathways and Experimental Workflows
Caption: Workflow of the in vivo pharmacokinetic study in hamsters.
Discussion
The available data consistently demonstrate that both Tiacumicin B and this compound have very limited systemic absorption after oral administration. This is a desirable characteristic for treating gastrointestinal infections like CDI, as it maximizes drug concentration at the site of infection while minimizing the potential for systemic side effects.
The hamster model data shows comparable, high concentrations of both Tiacumicin B and this compound in the cecum, the primary site of C. difficile colonization.[2] The undetectable serum levels for both compounds in this model further support the concept of localized action within the gut.[2]
For Tiacumicin B (fidaxomicin), human pharmacokinetic studies confirm these preclinical findings, with plasma concentrations in the low ng/mL range and fecal concentrations reaching thousands of µg/g. This substantial difference underscores the poor absorption of the drug. This compound, being a minor metabolite of Tiacumicin B, is expected to follow a similar pharmacokinetic pattern, though comprehensive human data is not available. The primary metabolic pathway for fidaxomicin is hydrolysis to the active metabolite OP-1118.[1]
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of Tiacumicin C in a Laboratory Setting
Understanding Tiacumicin C: Key Safety and Handling Data
This compound is a compound that requires careful handling due to its potential health effects. The following table summarizes key information derived from safety data sheets (SDS) for Fidaxomicin.
| Property | Information | Citation |
| Synonyms | Clostomicin B1, Lipiarmycin A3, Fidaxomicin, OPT 80 | [3] |
| Potential Hazards | May be harmful if inhaled or swallowed. | [3][4] |
| Personal Protective Equipment (PPE) | Laboratory coat, gloves, and safety glasses. | [3] |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Wash thoroughly after handling. | [3][4] |
| Storage | Store at -20°C in a tightly closed container. | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | [3] |
General Principles for Antibiotic Waste Disposal in a Laboratory Context
The disposal of antibiotic waste in a laboratory setting is governed by the principle that these substances should be treated as hazardous chemical waste.[1] This is due to their potential to promote antibiotic resistance in the environment.[1] Institutional and local regulations are the ultimate authority on disposal procedures.[1]
Several key considerations for antibiotic disposal include:
-
Stock Solutions: Concentrated antibiotic stock solutions are considered hazardous chemical waste and should be collected in designated, approved containers for chemical waste disposal according to institutional guidelines.[1]
-
Culture Media: Media containing antibiotics should be treated as chemical waste.[1] While autoclaving can sterilize media by killing pathogens, it does not necessarily inactivate all antibiotics.[1] Therefore, autoclaved media containing heat-stable antibiotics should still be disposed of as chemical waste.[1]
-
Segregation: It is crucial to segregate antibiotic waste from general laboratory trash.[5] Different categories of chemical waste (e.g., flammable, corrosive, toxic) should also be kept separate to avoid dangerous reactions.[5]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name(s) of the contents, the associated hazards, and the date the container became full.[5]
Step-by-Step Disposal Protocol for this compound Waste Streams
The following protocols are based on general best practices for antibiotic and chemical waste disposal. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Solid this compound Waste (e.g., expired powder, contaminated weigh boats)
-
Collection: Place solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: Label the container with "Hazardous Waste," "this compound," and any other required hazard information.
-
Storage: Store the container in a designated satellite accumulation area (SAA) away from incompatible materials.[5]
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
Liquid this compound Waste (e.g., stock solutions, contaminated solvents)
-
Collection: Collect liquid waste in a sealed, appropriate container (e.g., a solvent-resistant bottle).[6] Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound" and the solvent(s) used.
-
Storage: Store in a designated SAA, ensuring it is segregated from incompatible chemicals.[5]
-
Disposal: Contact your institution's EHS for collection and disposal.
Contaminated Laboratory Ware (e.g., pipette tips, gloves, flasks)
-
Solid Contaminated Items: Items grossly contaminated with this compound powder or concentrated solutions should be placed in the solid hazardous waste container.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous waste.
-
Aqueous Solutions/Media: Cell culture media containing this compound should be collected as liquid chemical waste.[6] Even if autoclaved, the antibiotic may not be deactivated and should be treated as hazardous.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tiacumicin C
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Tiacumicin C, a potent antibacterial agent. Adherence to these procedures is critical to minimize exposure risks and ensure the integrity of your research.
This compound, closely related to Tiacumicin B (also known as Fidaxomicin), requires careful handling due to its potential health hazards. It may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause eye irritation.[1][2] The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to provide clear, step-by-step guidance for laboratory personnel.
Personal Protective Equipment (PPE) Recommendations
The appropriate level of PPE is crucial for minimizing exposure to this compound. The following table summarizes the recommended equipment for routine laboratory operations and spill management.
| Situation | Required Personal Protective Equipment | Purpose |
| Routine Handling | Laboratory Coat, Safety Glasses with side shields, Nitrile Gloves | Provides a basic barrier against skin and eye contact during standard laboratory procedures.[1] |
| Weighing/Aliquoting (powder form) | In addition to routine PPE: Respiratory Protection (e.g., N95 respirator) | To prevent inhalation of fine particles when handling the powdered form of the compound.[3] |
| Spill Cleanup | In addition to routine PPE: Chemical-resistant outer gloves, Disposable shoe covers | Offers enhanced protection against direct contact with a larger quantity of the substance during cleanup. |
| Large Spills | In addition to spill cleanup PPE: Chemical-resistant coveralls | Provides full-body protection in the event of a significant spill.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C.[1]
-
The storage area should be clearly labeled with appropriate hazard warnings.
Handling Procedures:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Whenever possible, handle the powdered form of this compound within a chemical fume hood to minimize inhalation risks.[5]
-
Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[2] Decontaminate all work surfaces.
Spill Management:
-
Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the spillage using absorbent materials.[1]
-
Clean-up: Wearing appropriate PPE, carefully sweep or wipe up the spilled material.[1] Place the waste in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by water.[1]
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used gloves, bench paper, and spill cleanup materials, must be disposed of as hazardous waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Workflow for Safe Handling
To provide a clear visual guide, the following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
